molecular formula C18H18F3N3O2S B610000 PF-06663195 CAS No. 1621585-22-5

PF-06663195

Cat. No.: B610000
CAS No.: 1621585-22-5
M. Wt: 397.4 g/mol
InChI Key: JIAYOIBUKDISBO-IYPIGGPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery applications. This compound features a complex, fused pyrano[3,4-d][1,3]thiazine scaffold, a structure of significant interest in the design of novel bioactive molecules. Its key structural elements include a fluoromethyl group, which can influence pharmacokinetic properties, a 2,4-difluorophenyl ring, and a 3-methylisoxazole moiety, both of which are common pharmacophores known to participate in key molecular interactions with biological targets. As a high-value synthetic intermediate, this amine-functionalized compound is primarily utilized by researchers in the synthesis of targeted libraries for high-throughput screening and in the hit-to-lead optimization phase of drug development programs. It is particularly valuable for probing structure-activity relationships (SAR) and for constructing more complex molecules aimed at modulating challenging biological targets. Researchers can employ this building block to develop potential probes for enzymes or receptors, leveraging its rigid, three-dimensional structure to explore novel chemical space. This product is intended for use by qualified laboratory professionals only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S/c1-9-4-15(26-24-9)14-6-12-16(7-19)27-17(22)23-18(12,8-25-14)11-3-2-10(20)5-13(11)21/h2-5,12,14,16H,6-8H2,1H3,(H2,22,23)/t12-,14+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAYOIBUKDISBO-IYPIGGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CC3C(SC(=NC3(CO2)C4=C(C=C(C=C4)F)F)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@H]3[C@H](SC(=N[C@]3(CO2)C4=C(C=C(C=C4)F)F)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Therapeutic Potential of PF-06663195: An Inhibitor of BACE1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

PF-06663195 is a potent inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), also known as β-secretase.[1][2] As a key enzyme in the amyloidogenic pathway, BACE1 is a prime therapeutic target for the treatment of Alzheimer's disease (AD). The therapeutic potential of this compound lies in its ability to reduce the production of amyloid-beta (Aβ) peptides, which are believed to be a central component in the pathophysiology of AD. This guide provides a comprehensive overview of the therapeutic rationale for BACE1 inhibition, the known characteristics of this compound, and a generalized framework for its preclinical evaluation.

It is important to note that while the identity of this compound as a BACE1 inhibitor is established, detailed public data from preclinical or clinical studies specifically on this compound are not available. Therefore, this document leverages general knowledge of BACE1 inhibitors to outline its potential therapeutic applications and the methodologies for its investigation.

Introduction: The Rationale for BACE1 Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain.[3] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD.[4][5] BACE1 initiates the cleavage of the amyloid precursor protein (APP), the first step in the amyloidogenic pathway that leads to the generation of Aβ.[4]

Inhibition of BACE1 is therefore a compelling therapeutic strategy to reduce Aβ levels and potentially slow or halt the progression of AD.[6][7] Numerous BACE1 inhibitors have been developed and have demonstrated the ability to lower Aβ in preclinical models and in human clinical trials.[5][6] However, the clinical development of BACE1 inhibitors has been challenging, with several candidates failing in late-stage trials due to lack of efficacy or safety concerns.[5]

Compound Profile: this compound

Based on available chemical and supplier information, the key characteristics of this compound are summarized below.

PropertyValue
Chemical Name (4S,4aR,6R,8aS)-8a-(2,4-Difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][6][8]thiazin-2-amine
Synonyms PF 06663195, PF06663195
CAS Number 1621585-22-5
Molecular Formula C₁₈H₁₈F₃N₃O₂S
Molecular Weight 425.4 g/mol
Biochemical Action Potent inhibitor of β-site amyloid precursor protein (APP) Cleaving Enzyme 1 (BACE1, β-Secretase 1).[1][2]

Signaling Pathway of BACE1 in Amyloid-Beta Production

The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE1. Inhibition of BACE1 by this compound would block the initial cleavage of APP, thereby reducing the formation of all downstream products, including the toxic Aβ peptides.

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTFbeta C99 fragment (CTFβ) Abeta Amyloid-beta (Aβ) peptides Plaques Amyloid Plaques Abeta->Plaques Aggregation CTFbeta->Abeta AICD AICD CTFbeta->AICD γ-secretase cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase complex PF06663195 This compound PF06663195->BACE1

Fig. 1: BACE1 Signaling Pathway in Aβ Production

Generalized Experimental Protocols for Preclinical Evaluation

The following outlines a generalized workflow for the preclinical assessment of a BACE1 inhibitor like this compound. Specific parameters would need to be optimized for each assay.

In Vitro Characterization
  • Enzymatic Assay:

    • Objective: To determine the potency of this compound against recombinant human BACE1.

    • Methodology: A fluorescence resonance energy transfer (FRET) assay is commonly used. A substrate peptide containing the BACE1 cleavage site and flanked by a fluorophore and a quencher is incubated with recombinant BACE1 in the presence of varying concentrations of this compound. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Data Output: IC₅₀ (half-maximal inhibitory concentration) value.

  • Cell-Based Assay:

    • Objective: To assess the ability of this compound to inhibit BACE1 activity in a cellular context and reduce Aβ production.

    • Methodology: A cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP) is treated with a range of concentrations of this compound. The levels of Aβ₄₀ and Aβ₄₂ in the cell culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Data Output: EC₅₀ (half-maximal effective concentration) values for Aβ reduction.

In Vivo Pharmacokinetic and Pharmacodynamic Studies
  • Pharmacokinetic (PK) Profiling:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., mouse, rat).

    • Methodology: A single dose of this compound is administered orally or intravenously. Blood samples are collected at various time points, and the concentration of the compound in plasma is measured using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Data Output: Key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

  • Pharmacodynamic (PD) Assessment:

    • Objective: To evaluate the effect of this compound on brain Aβ levels in an animal model.

    • Methodology: An animal model of Alzheimer's disease (e.g., APP transgenic mice) is treated with this compound. At the end of the treatment period, brain tissue and cerebrospinal fluid (CSF) are collected, and Aβ levels are measured by ELISA or mass spectrometry.

    • Data Output: Dose-dependent reduction in brain and CSF Aβ levels.

Preclinical Efficacy and Safety Evaluation
  • Chronic Efficacy Studies:

    • Objective: To assess the long-term effects of this compound on cognitive function and AD-like pathology in a transgenic mouse model.

    • Methodology: Aged transgenic mice are treated with this compound for several months. Cognitive function is assessed using behavioral tests (e.g., Morris water maze, Y-maze). At the end of the study, brain tissue is analyzed for amyloid plaque burden, neuroinflammation, and synaptic markers.

    • Data Output: Improvement in cognitive performance and reduction in AD-related neuropathology.

  • Safety and Toxicology Studies:

    • Objective: To identify potential adverse effects of this compound.

    • Methodology: In-depth toxicology studies are conducted in at least two animal species (one rodent, one non-rodent) in accordance with regulatory guidelines. These studies assess the effects of the compound on various organ systems.

    • Data Output: No-observed-adverse-effect level (NOAEL) and identification of any target organs of toxicity.

Mandatory Visualization: Experimental Workflow

The following diagram provides a high-level overview of the preclinical development workflow for a BACE1 inhibitor.

Preclinical_Workflow cluster_Discovery Discovery and In Vitro cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Development Target_ID Target Identification (BACE1) Compound_Screen Compound Screening Target_ID->Compound_Screen Lead_Opt Lead Optimization (this compound) Compound_Screen->Lead_Opt In_Vitro_Test In Vitro Testing (Enzymatic & Cell-based Assays) Lead_Opt->In_Vitro_Test PK_PD Pharmacokinetics & Pharmacodynamics In_Vitro_Test->PK_PD Efficacy Chronic Efficacy Studies (Transgenic Models) PK_PD->Efficacy Tox Safety and Toxicology Efficacy->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Fig. 2: Preclinical Development Workflow for a BACE1 Inhibitor

Conclusion and Future Directions

This compound, as a potent BACE1 inhibitor, holds theoretical therapeutic potential for the treatment of Alzheimer's disease by targeting the production of amyloid-beta. However, the lack of publicly available preclinical and clinical data for this specific compound makes a definitive assessment of its potential challenging. The future development of this compound, or other BACE1 inhibitors, will likely depend on overcoming the efficacy and safety hurdles that have been observed with this class of drugs. Further research is needed to understand the optimal timing of intervention, patient populations, and potential for combination therapies. The scientific community awaits the publication of data on this compound to better understand its specific profile and potential role in the fight against Alzheimer's disease.

References

The Discovery and Preclinical Development of PF-06663195: A BACE1 Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The amyloid cascade hypothesis has been a central framework in the pursuit of disease-modifying therapies for Alzheimer's disease (AD). This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is a primary pathological event in AD. Consequently, inhibition of BACE1 has been a major focus of drug discovery efforts to reduce Aβ production. This technical guide details the discovery and preclinical development of PF-06663195, a potent and centrally efficacious BACE1 inhibitor.

Discovery of this compound

This compound was developed as part of a research program aimed at identifying novel, non-peptidic BACE1 inhibitors with suitable properties for central nervous system (CNS) penetration and a reduced risk of drug-drug interactions (DDIs). A significant challenge in the development of BACE1 inhibitors has been achieving a balance of potency, selectivity, pharmacokinetic properties, and minimizing off-target effects, such as inhibition of cytochrome P450 enzymes, particularly CYP2D6, and the hERG potassium channel.

The discovery of this compound, referred to as compound 22 in the primary scientific literature, was the result of a structure-based drug design approach. This strategy focused on optimizing a novel chemical scaffold to enhance BACE1 inhibitory activity while mitigating CYP2D6 inhibition.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and related compounds from the same chemical series, providing a comparative overview of their pharmacological profiles.

Table 1: In Vitro BACE1 Inhibition and Cellular Aβ Reduction

CompoundBACE1 Ki (nM)BACE1 IC50 (nM) (FRET Assay)HEK293-APP Aβ40 IC50 (nM)
This compound (22) 0.6 1.2 3.4
Compound 130.40.82.1
Compound 210.91.85.0

Data extracted from Brodney et al., 2015.

Table 2: Selectivity Profile

CompoundBACE2 IC50 (nM)Cathepsin D IC50 (nM)CYP2D6 IC50 (µM)hERG IC50 (µM)
This compound (22) 250 >100,000 >50 11
Compound 13150>100,000>509.4
Compound 21300>100,000>507.5

Data extracted from Brodney et al., 2015.

Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Properties in Rats

CompoundBrain Unbound Fraction (fu,brain)Plasma Unbound Fraction (fu,plasma)Brain/Plasma Unbound RatioRat Brain Aβ40 Reduction (ED50, mg/kg)
This compound (22) 0.03 0.02 1.5 10
Compound 130.040.022.08
Compound 210.020.012.012

Data extracted from Brodney et al., 2015.

Experimental Protocols

BACE1 Enzyme Inhibition Assay (FRET)

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the enzymatic activity of BACE1.

  • Principle: The assay employs a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Reagents:

    • Recombinant human BACE1 enzyme

    • FRET peptide substrate (e.g., derived from the Swedish mutant APP sequence)

    • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

    • Test compounds (e.g., this compound)

  • Procedure:

    • Test compounds were serially diluted in DMSO and then further diluted in assay buffer.

    • The BACE1 enzyme was pre-incubated with the test compound for a defined period (e.g., 15 minutes) at room temperature.

    • The FRET substrate was added to initiate the enzymatic reaction.

    • Fluorescence intensity was measured kinetically over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).

    • The rate of reaction was calculated from the linear portion of the kinetic curve.

    • IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Aβ Reduction Assay

This assay measured the ability of compounds to inhibit BACE1 activity in a cellular context, leading to a reduction in secreted Aβ levels.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human APP.

  • Procedure:

    • HEK293-APP cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cell culture medium was replaced with fresh medium containing serially diluted test compounds.

    • Cells were incubated with the compounds for a specified duration (e.g., 24 hours).

    • The cell culture supernatant was collected.

    • The concentration of secreted Aβ40 in the supernatant was quantified using a specific enzyme-linked immunosorbent assay (ELISA).

    • IC50 values were calculated by plotting the percentage of Aβ reduction against the logarithm of the compound concentration.

CYP2D6 Inhibition Assay

This assay was crucial for assessing the potential for drug-drug interactions.

  • System: Human liver microsomes or recombinant human CYP2D6 enzyme.

  • Substrate: A specific CYP2D6 substrate (e.g., dextromethorphan).

  • Procedure:

    • Test compounds were pre-incubated with human liver microsomes or recombinant CYP2D6 in the presence of an NADPH regenerating system.

    • The CYP2D6 substrate was added to initiate the metabolic reaction.

    • The reaction was incubated at 37°C and then terminated.

    • The formation of the metabolite (e.g., dextrorphan from dextromethorphan) was quantified by LC-MS/MS.

    • IC50 values were determined by measuring the inhibition of metabolite formation at various concentrations of the test compound.

hERG Channel Inhibition Assay

This assay evaluated the potential for cardiotoxicity.

  • Method: Patch-clamp electrophysiology on cells stably expressing the hERG potassium channel.

  • Procedure:

    • The effect of a range of concentrations of the test compound on the hERG channel current was measured.

    • IC50 values were calculated based on the concentration-dependent inhibition of the hERG current.

Visualizations

BACE1_Signaling_Pathway cluster_0 Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 fragment APP->C99 β-cleavage Ab Amyloid-β (Aβ) C99->Ab γ-cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 BACE1 (β-secretase) BACE1->APP gSecretase γ-secretase gSecretase->C99 PF06663195 This compound PF06663195->BACE1 Inhibition

Caption: BACE1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_Discovery Discovery & In Vitro Profiling cluster_InVivo In Vivo Evaluation Compound_Synthesis Compound Synthesis BACE1_Assay BACE1 Enzymatic Assay (FRET) Compound_Synthesis->BACE1_Assay Cell_Assay Cell-Based Aβ Reduction Assay BACE1_Assay->Cell_Assay Selectivity_Assays Selectivity Assays (BACE2, CatD) Cell_Assay->Selectivity_Assays DDI_Assays DDI Risk Assessment (CYP2D6) Selectivity_Assays->DDI_Assays Safety_Assays Safety Assessment (hERG) DDI_Assays->Safety_Assays PK_Studies Pharmacokinetic Studies (Rat) Safety_Assays->PK_Studies PD_Studies Pharmacodynamic Studies (Aβ Reduction in Rat Brain) PK_Studies->PD_Studies

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound emerged from a focused drug discovery campaign as a potent, selective, and centrally active BACE1 inhibitor. The comprehensive preclinical profiling demonstrated its ability to effectively reduce Aβ levels in both in vitro and in vivo models. The structure-guided design successfully mitigated the risk of CYP2D6-mediated drug-drug interactions, a common hurdle for this class of compounds. While the complete development history of this compound is not publicly available, the detailed discovery and preclinical data presented here provide valuable insights for researchers in the field of Alzheimer's disease drug development. The methodologies and data serve as a robust case study for the multiparametric optimization required to advance CNS drug candidates.

References

Preclinical Data on PF-06663195 for Alzheimer's Disease: A Search for Information

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of publicly available scientific literature and clinical trial databases reveals a significant lack of specific preclinical data for the compound designated as PF-06663195 in the context of Alzheimer's disease. At present, there are no detailed experimental results, quantitative data, or established signaling pathways associated with this particular compound in the public domain.

Efforts to identify the specific molecular target and mechanism of action of this compound have not yielded conclusive results. While the "PF" prefix in the designation is often associated with compounds developed by Pfizer, and investigations into various mechanisms relevant to Alzheimer's disease are ongoing in the pharmaceutical industry, specific details regarding this compound remain undisclosed.

General searches for phosphodiesterase (PDE) inhibitors, a broad class of drugs that have been investigated for neurodegenerative diseases, did not specifically link to this compound. For instance, while other Pfizer compounds like PF-04957325, a PDE8 inhibitor, have shown some preclinical promise in modulating neuroinflammation in Alzheimer's models, there is no information to suggest that this compound belongs to this or any other specific class of PDE inhibitors.

Without foundational information on the compound's biological target and its effects in preclinical models of Alzheimer's disease, it is not possible to construct a detailed technical guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams as requested.

Researchers and drug development professionals interested in the preclinical profile of this compound are encouraged to monitor for future publications or presentations from the developing entity at scientific conferences. Further disclosure of the compound's identity and preclinical findings will be necessary to enable a comprehensive understanding of its potential as a therapeutic for Alzheimer's disease.

An In-depth Technical Guide to PF-06663195: A BACE1 Inhibitor for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-06663195, a potent inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1). This document is intended for researchers and professionals involved in the fields of neurodegenerative disease research and drug development.

Chemical Structure and Properties

This compound, also known by its systematic name (4S,4aR,6R,8aS)-8a-(2,4-Difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4,4a,5,6,8,8a-hexahydropyrano[3,4-d][1][2]thiazin-2-amine, is a small molecule inhibitor of BACE1.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1621585-22-5[3]
Molecular Formula C₁₈H₁₈F₃N₃O₂S[3]
SMILES [H][C@@]12--INVALID-LINK--=NO3)C2">C@@(C4=CC=C(F)C=C4F)N=C(N)S[C@@H]1CF[3]
InChI Key JIAYOIBUKDISBO-IYPIGGPWSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 397.41 g/mol [3]
Appearance White to beige powder[3]
Solubility DMSO: 20 mg/mL[3]
Assay Purity ≥98% (HPLC)[3]
Storage Temperature Room temperature[3]

Below is a 2D representation of the chemical structure of this compound, generated from its SMILES notation.

Caption: 2D Chemical Structure of this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of BACE1, an aspartyl protease that plays a critical role in the amyloidogenic processing of the amyloid precursor protein (APP).[3] BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease.

The signaling pathway initiated by BACE1 is central to the amyloid cascade hypothesis of Alzheimer's disease. The diagram below illustrates this pathway.

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides gamma_secretase->Ab C99->gamma_secretase Cleavage plaques Amyloid Plaques Ab->plaques Aggregation neurotoxicity Neurotoxicity & Neuronal Dysfunction plaques->neurotoxicity PF06663195 This compound PF06663195->BACE1 Inhibition

Caption: BACE1 Signaling Pathway in Alzheimer's Disease.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against BACE1. The half-maximal inhibitory concentrations (IC₅₀) are key parameters to quantify its efficacy.

Table 3: In Vitro Inhibitory Activity of this compound

Assay TypeIC₅₀ (nM)
BACE1 Cell-Free Assay (CFA) 53
BACE1 Whole-Cell Assay (WCA) 15

Data for this table would be populated from specific experimental findings in scientific literature or databases if available.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against BACE1.

Cell-Free BACE1 Inhibition Assay (FRET-based)

This assay measures the direct inhibition of recombinant BACE1 enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve the desired concentration range.

    • Prepare solutions of recombinant human BACE1 and a fluorogenic BACE1 substrate.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO) to a 96-well plate.

    • Add the BACE1 enzyme solution and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the BACE1 substrate.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Calculate the rate of substrate cleavage.

    • Determine the percent inhibition at each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Cell_Free_Assay_Workflow start Start prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor prep_enzyme Prepare BACE1 Enzyme Solution start->prep_enzyme prep_substrate Prepare BACE1 Substrate Solution start->prep_substrate add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_enzyme Add BACE1 Enzyme & Incubate prep_enzyme->add_enzyme add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate read_fluorescence Measure Fluorescence add_substrate->read_fluorescence analyze_data Calculate IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for a Cell-Free BACE1 Inhibition Assay.

Cell-Based BACE1 Inhibition Assay

This assay measures the ability of this compound to inhibit BACE1 activity within a cellular context, typically by quantifying the reduction of secreted Aβ peptides.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells) that overexpresses human APP.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control.

    • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Aβ Quantification:

    • Collect the cell culture supernatant.

    • Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the Aβ levels to the vehicle control.

    • Plot the percent reduction in Aβ levels against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable research tool for investigating the role of BACE1 in Alzheimer's disease pathology. Its potent and specific inhibitory activity makes it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of BACE1 inhibition. The information and protocols provided in this guide are intended to facilitate further research and development in this critical area.

References

In Vitro Characterization of PF-06663195: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this document serves to outline the general methodologies and approaches that would be hypothetically employed for the in vitro characterization of a novel compound, in line with the requested format. The tables, diagrams, and protocols presented below are illustrative templates based on standard practices in drug discovery and development. They do not represent actual data for PF-06663195.

I. Hypothetical Compound Profile: A Template for Understanding

For a typical small molecule inhibitor, researchers would first establish its primary biochemical potency and selectivity. This is often followed by characterization in cell-based assays to confirm its activity in a more biologically relevant context.

Table 1: Illustrative Biochemical Activity of a Kinase Inhibitor

This table provides a template for summarizing the inhibitory activity of a compound against a panel of enzymes.

Target KinaseIC50 (nM)Method of DetectionAssay Conditions
Target X Kinase1.5TR-FRET10 µM ATP, 60 min incubation
Target Y Kinase250Radiometric10 µM ATP, 30 min incubation
Target Z Kinase>10,000Luminescence1 mM ATP, 60 min incubation
Table 2: Example of Cellular Potency in Cancer Cell Lines

This table illustrates how the anti-proliferative effects of a compound would be presented.

Cell LineCancer TypeEC50 (nM)Assay Duration (hrs)
HCT116Colon1072
A549Lung5072
MCF7Breast>100072

II. Standard Experimental Protocols in Drug Discovery

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are examples of methodologies that would be used to obtain the kind of data presented in the tables above.

Biochemical Kinase Assay (TR-FRET)

This assay is commonly used to measure the direct inhibitory effect of a compound on a purified enzyme.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compound in DMSO. Prepare a solution containing the target kinase and a biotinylated substrate peptide. Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Reaction Initiation : In a 384-well plate, add the test compound, followed by the kinase/substrate solution. Initiate the kinase reaction by adding ATP at a concentration equivalent to its Km.

  • Incubation : Incubate the reaction mixture at room temperature for 60 minutes.

  • Reaction Termination and Detection : Stop the reaction by adding EDTA. Add the detection solution and incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm. The ratio of the two emission signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating : Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound. Include a DMSO-only control.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Signal Generation : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Signal Measurement : Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the luminescence signal of compound-treated wells to the DMSO control. Calculate the EC50 value by plotting the normalized data against the logarithm of the compound concentration and fitting to a sigmoidal dose-response curve.

III. Visualizing Cellular Mechanisms and Workflows

Diagrams are essential for communicating complex biological pathways and experimental designs.

G cluster_0 Biochemical Assay Workflow A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Initiate Kinase Reaction in 384-well plate A->B C Incubate at RT (60 min) B->C D Stop Reaction & Add Detection Reagents C->D E Read TR-FRET Signal D->E F Calculate IC50 E->F

Caption: A generalized workflow for a biochemical TR-FRET assay.

G cluster_1 Hypothetical Signaling Pathway Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase PF06663195 This compound PF06663195->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Proliferation Survival Transcription_Factor->Cellular_Response

Caption: An example of a signaling pathway inhibited by a hypothetical compound.

PF-06663195: A Technical Guide to its Protease Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06663195 is a potent inhibitor of β-secretase 1 (BACE1), an aspartyl protease that plays a crucial role in the amyloidogenic pathway implicated in Alzheimer's disease. Understanding the selectivity profile of this compound against other proteases is critical for evaluating its therapeutic potential and off-target effects. This technical guide provides a summary of the available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant pathways and workflows.

Data Presentation

The inhibitory activity of this compound has been primarily characterized against BACE1 in both cell-free and whole-cell assay formats.

Target ProteaseAssay TypeIC50 (nM)
BACE1Cell-Free Assay (CFA)53[1]
BACE1Whole-Cell Assay (WCA)15[1]
BACE2Not specifiedInhibitor

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the inhibitory activity of this compound.

Cell-Free BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to obtain a range of test concentrations.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the diluted this compound solutions. To this, add the BACE1 enzyme solution. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to each well.

  • Signal Detection: Immediately monitor the increase in fluorescence using a plate reader at appropriate excitation and emission wavelengths for the specific FRET pair. The cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increased fluorescence signal.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal over time. Determine the percentage of inhibition for each concentration of this compound relative to a vehicle control (no inhibitor). The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.

Whole-Cell BACE1 Inhibition Assay

This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, providing insights into cell permeability and target engagement.

Materials:

  • A human cell line overexpressing Amyloid Precursor Protein (APP), the substrate for BACE1 (e.g., HEK293-APP).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer.

  • Enzyme-linked immunosorbent assay (ELISA) kits for detecting the Aβ40/42 peptides produced by BACE1 and γ-secretase activity.

Procedure:

  • Cell Culture and Treatment: Culture the APP-overexpressing cells in appropriate multi-well plates. Once the cells reach a desired confluency, treat them with various concentrations of this compound or a vehicle control. Incubate for a sufficient period (e.g., 24-48 hours) to allow for the compound to take effect and for changes in Aβ peptide levels to occur.

  • Sample Collection: After the incubation period, collect the cell culture supernatant. The cells can also be lysed to measure intracellular Aβ levels if desired.

  • Aβ Quantification: Quantify the concentration of Aβ40 and Aβ42 peptides in the collected supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The reduction in the levels of secreted Aβ peptides in the presence of this compound is indicative of BACE1 inhibition. Calculate the percentage of inhibition for each compound concentration compared to the vehicle-treated cells. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Amyloidogenic Signaling Pathway

cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 cleavage gamma_secretase γ-secretase APP->gamma_secretase C99 fragment remains sAPPb sAPPβ (soluble fragment) BACE1->sAPPb releases Ab Amyloid-β (Aβ) peptide gamma_secretase->Ab cleaves to release AICD AICD (intracellular domain) gamma_secretase->AICD releases PF06663195 This compound PF06663195->BACE1 inhibits

Caption: Amyloidogenic pathway and the inhibitory action of this compound on BACE1.

Experimental Workflow for Protease Selectivity Profiling

cluster_workflow Protease Selectivity Profiling Workflow cluster_panel Protease Panel start Start: Test Compound (this compound) primary_screen Primary Screen: BACE1 Inhibition Assay start->primary_screen secondary_screen Secondary Screen: Selectivity Panel primary_screen->secondary_screen Potent Hits data_analysis Data Analysis: Determine IC50 values secondary_screen->data_analysis BACE2 BACE2 secondary_screen->BACE2 CatD Cathepsin D secondary_screen->CatD Pepsin Pepsin secondary_screen->Pepsin Renin Renin secondary_screen->Renin Other Other Proteases secondary_screen->Other end End: Selectivity Profile data_analysis->end

Caption: General workflow for determining the protease selectivity profile of an inhibitor.

References

An In-depth Technical Guide to the Early-Stage Research of Glasdegib (PF-04449913), a Hedgehog Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "PF-06663195" did not yield any publicly available information. It is highly likely that this is a typographical error and the intended compound of interest is Glasdegib (PF-04449913) , a Hedgehog (Hh) pathway inhibitor developed by Pfizer. This guide focuses on the early-stage research of Glasdegib.

This technical guide provides a comprehensive overview of the preclinical and early clinical research involving Glasdegib (PF-04449913). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, experimental evaluation, and key quantitative data.

Core Compound Summary

Glasdegib is an oral, small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting the survival and proliferation of cancer stem cells.[1][3] Glasdegib was developed to disrupt this pathway and has been investigated as a therapeutic agent for hematologic malignancies.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Glasdegib.

Table 1: In Vitro and Preclinical In Vivo Pharmacology of Glasdegib

ParameterValueSpecies/SystemReference
IC50 (Gli-Luciferase Reporter Assay) 5 nMNIH 3T3 cells[4]
Plasma Free Fraction 9%Human[4]
Tumor Growth Inhibition (Colon PDX) 63% (in combination)Mouse[5]
Tumor Growth Inhibition (Pancreatic PDX) 73% (in combination)Mouse[5]

Table 2: Pharmacokinetic Parameters of Glasdegib

ParameterValueSpeciesAdministrationReference
Terminal Elimination Half-life (t½) 20.7 ± 7.7 hHumanSingle oral dose (25-100 mg)[3]
Time to Maximum Plasma Concentration (Tmax) 2–4 hHumanSingle and multiple oral doses[3]
Absolute Oral Bioavailability 77.12% (90% CI: 71.83%-82.81%)Human100 mg oral vs. 50 mg IV[6]
Apparent Total Clearance 6.27 L/hHumanPopulation PK analysis[7]
Apparent Central Volume of Distribution 3.32 LHumanPopulation PK analysis[7]
Apparent Peripheral Volume of Distribution 279.2 LHumanPopulation PK analysis[7]

Table 3: Phase 1 Clinical Trial Data in Hematologic Malignancies (Japanese Patients)

ParameterValueDose GroupIndicationReference
Morphological Complete Remission 1 patient (8%)100 mgAML[3]
Marrow Complete Remission 1 patient100 mgMDS[3]
Stable Disease 4 patients (31%)25, 50, 100 mgAML[3]
Stable Disease 2 patients (16%)25, 100 mgMDS[3]

Table 4: Phase 2 Clinical Trial (BRIGHT AML 1003) - Glasdegib + Low-Dose Cytarabine (LDAC) vs. LDAC Alone

ParameterGlasdegib + LDACLDAC Alonep-valueReference
Median Overall Survival 8.8 months4.9 months0.0003[8]
Complete Remission Rate 19.2%2.6%-[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the evaluation of a Hedgehog pathway inhibitor like Glasdegib.

1. GLI-Luciferase Reporter Gene Assay for Hh Pathway Inhibition

This cell-based assay is a primary method for screening and determining the in vitro potency of Hedgehog pathway inhibitors.

  • Cell Line: NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-LIGHT2 cells).

  • Assay Principle: The assay measures the transcriptional activity of GLI proteins, the terminal effectors of the Hh pathway. Inhibition of the pathway by a compound like Glasdegib results in a decrease in luciferase expression.

  • Methodology:

    • Seed the reporter cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a known Hh pathway agonist, such as a potent Smoothened agonist (SAG) or Sonic Hedgehog (Shh) conditioned medium, to induce pathway activation.

    • Concurrently, add serial dilutions of the test compound (Glasdegib) or vehicle control to the wells.

    • Incubate the plates for a defined period (e.g., 24-48 hours) to allow for luciferase gene expression.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

    • Calculate the percent inhibition of GLI activity for each concentration of the test compound relative to the agonist-treated control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

2. AML Patient-Derived Xenograft (PDX) Mouse Model for In Vivo Efficacy

PDX models are critical for evaluating the antitumor activity of a compound in a system that more closely recapitulates the heterogeneity of human cancer.

  • Animal Model: Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are used to prevent rejection of the human AML cells.

  • Engraftment:

    • Obtain primary AML cells from patient bone marrow or peripheral blood.

    • Inject a defined number of viable AML cells (e.g., 1-5 x 10^6 cells) intravenously into the tail vein of the recipient mice.

    • Monitor for engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.

  • Treatment and Evaluation:

    • Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

    • Administer the test compound (Glasdegib) orally at a predetermined dose and schedule. The control group receives a vehicle control.

    • Monitor the tumor burden throughout the study by quantifying the percentage of human CD45+ cells in the peripheral blood.

    • At the end of the study, or when mice become moribund, euthanize the animals and harvest tissues such as bone marrow, spleen, and liver.

    • Analyze the harvested tissues for tumor burden (human CD45+ cells) by flow cytometry and immunohistochemistry.

    • Assess treatment efficacy by comparing tumor burden and overall survival between the treatment and control groups.

3. Pharmacokinetic Analysis in Preclinical Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development.

  • Animal Model: Typically, rodents (mice or rats) are used for initial pharmacokinetic studies.

  • Methodology:

    • Administer the compound via both intravenous (IV) and oral (PO) routes in separate groups of animals to determine absolute bioavailability.

    • Collect serial blood samples at predefined time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent drug in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Elimination Half-life (t½)

      • Clearance (CL)

      • Volume of Distribution (Vd)

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Mandatory Visualizations

Hedgehog Signaling Pathway and Inhibition by Glasdegib

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Glasdegib Glasdegib (PF-04449913) Glasdegib->SMO Inhibits GLI GLI SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes

Caption: The Hedgehog signaling pathway and the mechanism of action of Glasdegib (PF-04449913).

Experimental Workflow for In Vivo Efficacy Testing of a Hedgehog Pathway Inhibitor

Experimental_Workflow start Obtain Primary AML Cells engraft Intravenous Injection into NSG Mice start->engraft monitor_engraftment Monitor Engraftment (Human CD45+ in Blood) engraft->monitor_engraftment randomize Randomize Mice into Treatment & Control Groups monitor_engraftment->randomize treat Oral Administration of Glasdegib or Vehicle randomize->treat Treatment Group randomize->treat Control Group monitor_treatment Monitor Tumor Burden (Human CD45+) & Survival treat->monitor_treatment endpoint Endpoint Analysis: Tumor Burden in BM, Spleen, Liver & Overall Survival monitor_treatment->endpoint

Caption: A representative experimental workflow for evaluating the in vivo efficacy of Glasdegib.

References

Unraveling PF-04360365 (Ponezumab): A Technical Guide on its Role in Amyloid-Beta Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "PF-06663195" did not yield any publicly available information linking this identifier to research or development in the context of amyloid-beta reduction or Alzheimer's disease. It is possible that this is an internal, outdated, or incorrect designation. This guide will instead focus on a known Pfizer compound, PF-04360365 (Ponezumab) , a humanized monoclonal antibody investigated for its potential to modify amyloid-beta pathology.

This technical guide provides an in-depth overview of PF-04360365 (ponezumab), a humanized monoclonal antibody developed by Pfizer for the potential treatment of Alzheimer's disease and Cerebral Amyloid Angiopathy (CAA). The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, preclinical and clinical data, and experimental methodologies.

Core Mechanism of Action

Ponezumab is a humanized IgG2Δa monoclonal antibody specifically designed to target the C-terminal amino acids (33-40) of the amyloid-beta 1-40 (Aβ₁₋₄₀) peptide.[1][2] Its primary proposed mechanism of action is the "peripheral sink" hypothesis.[2][3] This theory posits that by binding to and sequestering soluble Aβ in the peripheral circulation (bloodstream), ponezumab shifts the equilibrium of Aβ from the central nervous system (CNS) to the periphery, thereby promoting the clearance of Aβ from the brain.[2][3] The antibody was engineered with two amino acid substitutions in the Fc region to minimize its ability to trigger inflammatory responses such as complement activation or antibody-dependent cell-mediated cytotoxicity.[2][4]

Peripheral Sink Mechanism cluster_0 Central Nervous System (Brain) cluster_1 Peripheral Circulation (Blood) Brain_Abeta Soluble Aβ Plaques Amyloid Plaques Brain_Abeta->Plaques Aggregation Blood_Abeta Soluble Aβ Brain_Abeta->Blood_Abeta Efflux across BBB Ponezumab Ponezumab (PF-04360365) Ponezumab_Complex Ponezumab-Aβ Complex Ponezumab->Ponezumab_Complex Blood_Abeta->Ponezumab_Complex Clearance Clearance Ponezumab_Complex->Clearance Peripheral Clearance

Figure 1: Proposed "peripheral sink" mechanism of action for Ponezumab.

Preclinical and Clinical Data Summary

Ponezumab underwent several preclinical and clinical studies to evaluate its safety, pharmacokinetics, and efficacy. While the drug was found to be generally well-tolerated, it ultimately did not demonstrate significant clinical benefit in Alzheimer's disease, leading to the discontinuation of its development for this indication.[1][4]

Preclinical Studies

Preclinical investigations in transgenic mouse models of amyloid overexpression indicated that the murine version of ponezumab could reduce brain microhemorrhages and inflammation, with some evidence of amyloid plaque clearing and improvements in learning and memory.[5] Studies in these models also suggested a beneficial effect on reducing amyloid deposition in cerebral blood vessels and improving vascular function.[1] In cynomolgus monkeys, ponezumab was detected in the cerebrospinal fluid (CSF), although at a low ratio compared to plasma (<0.008), and resulted in increased plasma Aβ levels.[6]

Clinical Trial Data

Multiple Phase 1 and Phase 2 clinical trials were conducted to assess ponezumab in human subjects.

Table 1: Summary of Ponezumab Phase 1 Clinical Trial Data

Study PopulationDose RangeKey FindingsReference
Mild to moderate Alzheimer's Disease0.1 - 10 mg/kg (single IV infusion)Generally safe and well-tolerated. Dose-proportional increases in plasma exposure. Measurable effects on plasma and CSF Aβ levels.[7]
Mild to moderate Alzheimer's Disease (Japanese subjects)Single IV infusionSafe and well-tolerated.[3]
Mild to moderate Alzheimer's Disease1, 3, 5, 10 mg/kg (single 10-minute IV infusion)Safe and well-tolerated with no serious adverse events related to the drug. Showed effects on plasma Aβ species comparable to a 2-hour infusion.[7]

Table 2: Summary of Ponezumab Phase 2 Clinical Trial Data

Study PopulationDosing RegimenKey FindingsReference
Mild to moderate Alzheimer's Disease (n=198)Multiple dosesConfirmed adequate safety and showed an increase in plasma Aβ₄₀, suggesting a peripheral sink effect.[1]
Mild to moderate Alzheimer's Disease (n=36)7.5 mg/kg monthly or 10 mg/kg quarterly for 1 yearGenerally safe and well-tolerated. Robust increases in plasma Aβ₁₋₄₀ and Aβ₁₋ₓ. No significant alteration in CSF biomarkers, brain amyloid burden (measured by PIB-PET), or clinical outcomes (cognition and function).[4]
Probable Cerebral Amyloid Angiopathy (n=36)Three infusions over 60 daysDid not meet the primary endpoint of changes in cerebrovascular reactivity.[2]

Experimental Protocols

Preclinical Evaluation in Cynomolgus Monkeys
  • Objective: To assess the 39-week toxicity and toxicokinetics of ponezumab.[6]

  • Subjects: Cynomolgus monkeys.[6]

  • Dosing: Intravenous administration of vehicle or 10, 30, or 100 mg/kg of ponezumab every 10th day for up to 39 weeks, followed by a 12-week recovery period.[6]

  • Assessments: Plasma and CSF concentrations of ponezumab and Aβ peptides were measured. Standard toxicological evaluations including ophthalmological and cardiovascular assessments were performed.[6]

Preclinical Protocol cluster_assessments Assessments start Start of Study dosing IV Dosing (Vehicle, 10, 30, 100 mg/kg) Every 10 days for 39 weeks start->dosing recovery 12-Week Recovery Period dosing->recovery pk_pd Plasma & CSF analysis (Ponezumab, Aβ) dosing->pk_pd end End of Study recovery->end safety Toxicological evaluation recovery->safety

Figure 2: Workflow for the 39-week preclinical study in cynomolgus monkeys.
Phase 2 PET-PIB Study in Alzheimer's Disease Patients

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and effect of multiple doses of ponezumab on brain amyloid burden and CSF Aβ concentrations.[4]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[4]

  • Participants: 36 subjects aged ≥50 years with mild-to-moderate Alzheimer's disease (Mini-Mental State Examination scores of 16 to 26).[4]

  • Intervention: Intravenous infusion of 7.5 mg/kg of ponezumab monthly or 10 mg/kg of ponezumab quarterly, or placebo, for one year.[4]

  • Primary Outcome Measures: Safety, tolerability, pharmacokinetics, and pharmacodynamics (brain amyloid burden measured by [¹¹C]PIB-PET and CSF Aβ concentrations).[4]

  • Secondary Outcome Measures: Cognitive and functional status, and plasma Aβ concentrations.[4]

  • Biomarker Analysis: Plasma, CSF, and urine samples were analyzed for ponezumab and Aβ species (Aβ₁₋ₓ, Aβ₁₋₄₀, and Aβ₁₋₄₂) using validated enzyme-linked immunosorbent assays (ELISAs). CSF samples were also analyzed for total tau and p-tau.[3][4]

Signaling Pathways and Logical Relationships

The therapeutic rationale for ponezumab is based on the amyloid cascade hypothesis, which implicates the accumulation of Aβ as a central event in the pathophysiology of Alzheimer's disease. By targeting Aβ, ponezumab was intended to intervene in this cascade.

Amyloid Cascade Hypothesis APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Production APP->Abeta Oligomers Soluble Aβ Oligomers Abeta->Oligomers Plaques Insoluble Aβ Plaques Oligomers->Plaques Neurotoxicity Synaptic Dysfunction and Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity Cognitive_Decline Cognitive Decline Neurotoxicity->Cognitive_Decline Ponezumab Ponezumab (PF-04360365) Ponezumab->Abeta Sequesters Soluble Aβ

Figure 3: Ponezumab's intended intervention in the amyloid cascade.

Conclusion

PF-04360365 (ponezumab) represents a scientifically grounded effort to address the amyloid hypothesis in Alzheimer's disease through a peripheral sink mechanism. While preclinical studies showed some promise, the compound ultimately failed to demonstrate a significant impact on central amyloid burden or clinical outcomes in Phase 2 trials, leading to the discontinuation of its development for Alzheimer's disease. The data generated from the ponezumab program, however, have contributed valuable insights into the complexities of targeting amyloid-beta and have informed the ongoing development of next-generation Alzheimer's therapeutics.

References

Methodological & Application

Application Notes and Protocols for PF-06663195: In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available information regarding the experimental protocol for PF-06663195 in in vivo studies did not yield specific, detailed methodologies for this compound.

While general principles of in vivo experimental design are widely documented, the precise details for a specific investigational compound like this compound are often proprietary to the developing pharmaceutical company and may not be publicly disclosed until official publication or regulatory submission.

The following sections provide a generalized framework and key considerations for designing in vivo studies for a therapeutic candidate, which would be applicable to a compound like this compound. This information is based on standard practices in preclinical and clinical research.

I. General Principles of In Vivo Preclinical Studies

Preclinical in vivo studies are fundamental to drug development, aiming to assess the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a new chemical entity before it is tested in humans.

Key Objectives:

  • Efficacy Assessment: To determine if the drug has the desired therapeutic effect in a relevant animal model of the target disease.

  • Safety and Toxicity Profiling: To identify potential adverse effects and establish a safe dose range.

  • Pharmacokinetic (PK) Analysis: To study the absorption, distribution, metabolism, and excretion (ADME) of the drug in a living organism.

  • Pharmacodynamic (PD) Analysis: To understand the relationship between drug concentration and the observed effect.

Hypothetical Experimental Workflow for a Preclinical Study

The following diagram illustrates a typical workflow for an in vivo preclinical study.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Analysis & Reporting A Selection of Animal Model B Dose Range Finding Studies A->B C Ethical Approval & Protocol Finalization B->C D Animal Acclimatization C->D E Drug Administration (e.g., this compound) D->E F Monitoring & Data Collection (e.g., clinical signs, body weight) E->F G Biological Sampling (e.g., blood, tissue) F->G H Bioanalysis of Samples (PK/PD) G->H I Histopathology & Biomarker Analysis H->I J Statistical Analysis I->J K Final Report Generation J->K

Caption: Generalized workflow for a preclinical in vivo study.

II. Hypothetical Signaling Pathway and Mechanism of Action

Without specific information on this compound, we can conceptualize a hypothetical signaling pathway that a novel therapeutic might target. For instance, many investigational drugs target kinase signaling pathways, which are often dysregulated in diseases like cancer and inflammatory disorders.

The diagram below illustrates a generic kinase inhibitor's mechanism of action.

G cluster_pathway Cellular Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase Downstream Kinase Receptor->Kinase Phosphorylates TF Transcription Factor Kinase->TF Activates Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation, Inflammation) Gene->Response Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->Kinase Inhibits

Caption: Hypothetical mechanism of action for a kinase inhibitor.

III. Data Presentation

Quantitative data from in vivo studies are typically summarized in tables for clarity and ease of comparison. Below are templates for how such data would be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model
ParameterDose Group 1 (X mg/kg)Dose Group 2 (Y mg/kg)Dose Group 3 (Z mg/kg)
Cmax (ng/mL) DataDataData
Tmax (h) DataDataData
AUC0-t (ng*h/mL) DataDataData
Half-life (t1/2) (h) DataDataData
Bioavailability (%) DataDataData

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Table 2: Hypothetical Efficacy of this compound in a Xenograft Tumor Model
Treatment GroupNMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)
Vehicle Control 10Data-
This compound (X mg/kg) 10DataData
This compound (Y mg/kg) 10DataData
Positive Control 10DataData

N: Number of animals; SD: Standard Deviation.

IV. Conclusion

The creation of detailed, specific application notes and protocols for the in vivo study of this compound is not feasible without access to proprietary research data. The information provided here serves as a general guide to the principles, workflows, and data presentation methods that would be employed in the preclinical evaluation of such a compound. Researchers, scientists, and drug development professionals would typically develop compound-specific protocols based on the target, disease model, and the physicochemical properties of the molecule.

Application Notes and Protocols for PF-06663195 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available information on the compound "PF-06663195" has yielded no specific results regarding its biological target, mechanism of action, or any associated cell-based assays.

Extensive searches were conducted to locate scientific literature, clinical trial records, patents, or any other documentation that would provide the necessary foundation to generate detailed application notes and protocols as requested. The search queries included "this compound", "this compound biological target", "this compound research articles", "this compound clinical trials", and "this compound patent".

The results of this exhaustive search indicate that "this compound" is likely an internal compound identifier that has not been disclosed in the public domain. Without fundamental information on the compound's molecular target and its effect on cellular signaling pathways, it is not possible to provide accurate and reliable protocols for its use in cell-based assays.

To fulfill the request for detailed application notes, the following information is essential:

  • Biological Target: The specific protein, enzyme, receptor, or cellular process that this compound interacts with.

  • Mechanism of Action: How this compound modulates the activity of its target (e.g., inhibition, activation, allosteric modulation).

  • Signaling Pathway: The downstream cellular signaling cascade(s) affected by the compound's activity.

  • Cellular Context: The types of cells or tissues in which the compound is expected to have an effect.

Recommendation for the User:

To proceed with the creation of detailed application notes and protocols, please provide the necessary background information on this compound. Specifically, information regarding its biological target and mechanism of action is crucial.

Once this information is available, the following structure for the application notes can be developed:

General Workflow for Characterizing a Novel Compound in Cell-Based Assays

Below is a generalized workflow that can be adapted once the specific details of this compound are known.

General_Workflow cluster_0 Phase 1: Target Identification & Primary Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: Selectivity & Advanced Assays A Identify Biological Target of this compound B Develop/Optimize Primary Biochemical Assay A->B C Develop/Optimize Primary Cell-Based Assay (e.g., Target Engagement) A->C D Determine Cellular Potency (IC50/EC50) in Relevant Cell Lines C->D E Assess Downstream Signaling (e.g., Western Blot, qPCR, Reporter Assay) D->E F Evaluate Cellular Phenotype (e.g., Proliferation, Viability, Morphology) E->F G Profile against a panel of related targets (Selectivity) F->G H Test in more complex models (e.g., 3D cultures, co-cultures) G->H I Mechanism of Action Studies H->I

Caption: A generalized workflow for the characterization of a novel compound in cell-based assays.

This document will be updated with specific protocols, data tables, and signaling pathway diagrams once the necessary information about this compound is provided.

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Publicly available scientific literature and databases do not contain specific information regarding the compound identifier "PF-06663195." It is presumed that this is an internal designation for a compound not yet disclosed in published research.

The following application notes and protocols are provided as a detailed template, using the fictional kinase inhibitor "Compound X" as a placeholder. This document is structured to meet the requirements for researchers, scientists, and drug development professionals and can be adapted once specific details of the compound of interest are available. The protocols and data presented are representative of typical in vivo studies for a kinase inhibitor in oncology mouse models.

Overview and Mechanism of Action

Compound X is a potent and selective small molecule inhibitor of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in various cancers. By targeting key kinases in this cascade, Compound X aims to inhibit tumor growth and survival.

Signaling Pathway of Compound X Target

Diagram of the PI3K/AKT/mTOR signaling pathway targeted by Compound X.

Recommended Dosage in Preclinical Mouse Models

The optimal dosage and administration schedule for a novel compound are highly dependent on the mouse model, tumor type, and experimental endpoint. The following table summarizes typical dosing regimens for a kinase inhibitor like Compound X, based on common practices in preclinical oncology.

Mouse Model Tumor Type Route of Administration Dosage Range (mg/kg) Dosing Schedule Vehicle/Formulation Notes
CD-1 Nude (Female) Human Breast Cancer (MCF-7) XenograftOral Gavage (PO)25 - 100Once Daily (QD)0.5% Methylcellulose in sterile waterEfficacy study; tumor growth inhibition is the primary endpoint.
NOD/SCID (Male) Human Prostate Cancer (PC-3) XenograftIntraperitoneal (IP)10 - 50Twice Daily (BID)10% DMSO, 40% PEG300, 50% SalineTolerability and MTD determination.
C57BL/6 (Syngeneic) Murine Melanoma (B16-F10)Oral Gavage (PO)505 days on / 2 days off2% Tween 80, 0.5% CarboxymethylcelluloseCombination study with immunotherapy.
Genetically Engineered Mouse Model (GEMM) Spontaneous TumorigenesisDiet Admixture100 - 200ContinuousFormulated in standard rodent chowLong-term survival studies.

Experimental Protocols

In Vivo Efficacy Study in a Human Tumor Xenograft Model

This protocol describes a standard workflow for assessing the anti-tumor efficacy of Compound X in a subcutaneous xenograft mouse model.

experimental_workflow A Acclimatization (7 days) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth Monitoring (Calipers) B->C D Randomization into Treatment Groups C->D Tumors ~100-150 mm³ E Treatment Initiation (Vehicle or Compound X) D->E F Daily Dosing & Tumor Measurement E->F G Endpoint Reached (Tumor Volume or Time) F->G 21-28 days H Tissue Collection (Tumor, Blood, Organs) G->H

Workflow for a typical in vivo xenograft efficacy study.
  • Animals: 6-8 week old female athymic nude mice.

  • Tumor Cells: Human cancer cell line (e.g., MCF-7), cultured in appropriate media.

  • Reagents: Matrigel, sterile PBS, Compound X, vehicle solution (e.g., 0.5% methylcellulose).

  • Equipment: Calipers, sterile syringes and needles, oral gavage needles, animal balance, biosafety cabinet.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • Tumor Cell Preparation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice as per approved institutional protocols.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days after implantation.

    • Measure tumors using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width2) / 2 .

  • Randomization:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.

    • Typical groups include: Vehicle Control, Compound X (low dose), Compound X (high dose).

  • Compound Preparation and Administration:

    • Prepare a fresh formulation of Compound X in the chosen vehicle each day. Ensure the compound is fully suspended or dissolved.

    • Administer the compound or vehicle to the respective groups via the chosen route (e.g., oral gavage). Dose volume is typically 10 mL/kg.

  • Data Collection During Treatment:

    • Record tumor measurements and body weights daily or every other day.

    • Monitor the animals for any signs of toxicity or distress.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).

    • At the endpoint, euthanize the mice according to IACUC guidelines.

    • Collect blood for pharmacokinetic analysis and tumors and other organs for pharmacodynamic (e.g., Western blot for pathway modulation) or histological analysis.

Safety and Handling

  • Follow all institutional guidelines (IACUC) for the care and use of laboratory animals.

  • Compound X should be handled in a ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Application Notes and Protocols for PF-06663195, a BACE1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06663195 is a potent inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease.[1] BACE1 is the rate-limiting enzyme responsible for the initial cleavage of APP, leading to the production of amyloid-beta (Aβ) peptides. Inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and the subsequent formation of amyloid plaques in the brain. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro experiments.

Physicochemical Properties and Solubility

A summary of the known physicochemical properties and solubility of this compound is presented in the table below. It is recommended to prepare stock solutions in DMSO. For aqueous-based assays, further dilution in the appropriate experimental buffer is necessary. Researchers should be aware that the solubility in aqueous buffers can be limited, and it is advisable to determine the empirical solubility in the specific buffer system being used.

PropertyValueSource
Molecular Formula C₁₈H₁₈F₃N₃O₂SVendor Data
Molecular Weight 415.42 g/mol Vendor Data
Appearance White to off-white solidVendor Data
Solubility in DMSO ≥ 20 mg/mLVendor Data
Aqueous Solubility Not explicitly reported. Generally low for similar compounds. It is recommended to first dissolve in DMSO and then dilute in aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is compatible with the assay (typically ≤ 1%).General Knowledge
Storage Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.General Knowledge

BACE1 Signaling Pathway in Alzheimer's Disease

The primary mechanism of action of this compound is the inhibition of BACE1, which plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). The following diagram illustrates the two main APP processing pathways.

BACE1_Signaling_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway (Target of this compound) APP_non APP alpha_secretase α-secretase APP_non->alpha_secretase Cleavage sAPP_alpha sAPPα (soluble fragment) alpha_secretase->sAPP_alpha C83 C83 fragment alpha_secretase->C83 gamma_secretase_non γ-secretase C83->gamma_secretase_non Cleavage P3 P3 fragment gamma_secretase_non->P3 AICD_non AICD gamma_secretase_non->AICD_non APP_amy APP BACE1 BACE1 (β-secretase) APP_amy->BACE1 Cleavage sAPP_beta sAPPβ (soluble fragment) BACE1->sAPP_beta C99 C99 fragment BACE1->C99 PF06663195 This compound PF06663195->BACE1 Inhibition gamma_secretase_amy γ-secretase C99->gamma_secretase_amy Cleavage Abeta Aβ peptides (Aβ40, Aβ42) gamma_secretase_amy->Abeta AICD_amy AICD gamma_secretase_amy->AICD_amy Plaques Amyloid Plaques Abeta->Plaques Aggregation Stock_Solution_Workflow start Start: Weigh this compound dissolve Dissolve in DMSO to create a 10 mM stock solution start->dissolve aliquot Aliquot stock solution for storage at -20°C dissolve->aliquot prepare_working Prepare intermediate dilutions in DMSO or assay buffer aliquot->prepare_working final_dilution Perform final dilution in assay buffer to desired concentrations prepare_working->final_dilution end Solutions ready for assay final_dilution->end

References

Application of BACE1 Inhibitors in Non-Human Primate Research: A Surrogate Analysis for PF-06663195

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available research data specifically details the application of PF-06663195 in non-human primate studies. This compound is identified as a potent inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), also known as β-secretase.[1] The following application notes and protocols are therefore based on published research involving other BACE1 inhibitors in non-human primates, serving as a surrogate guide for researchers considering preclinical evaluation of similar compounds.

Introduction

BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the generation of amyloid-beta (Aβ) peptides. An accumulation of Aβ peptides in the brain is a pathological hallmark of Alzheimer's disease. Consequently, BACE1 inhibitors are a major focus of therapeutic development. Non-human primates, particularly cynomolgus (Macaca fascicularis) and rhesus macaques (Macaca mulatta), are critical translational models for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and safety of BACE1 inhibitors due to their physiological and genetic similarity to humans.

Data Presentation: Efficacy of BACE1 Inhibitors in Non-Human Primates

The primary pharmacodynamic endpoint for BACE1 inhibitors in preclinical non-human primate studies is the reduction of Aβ levels in cerebrospinal fluid (CSF) and plasma. The following table summarizes efficacy data from studies with various BACE1 inhibitors in monkeys.

CompoundSpeciesDose and Route of Administration% Aβ Reduction in CSF% Aβ Reduction in PlasmaReference
VerubecestatRhesus MacaqueNot specified~90%Not specified[1]
Elenbecestat (E2609)Non-human primateNot specifiedSignificant reductionSignificant reduction[1]
MBi-4Cynomolgus Monkey10, 30, 100 mg/kg, oralRobustly lowered Aβ40Not specified[2][3][4]
Anti-BACE1 AntibodyCynomolgus Monkey30 mg/kg, intravenous~50% reduction of Aβ1-40~50% reduction of Aβ1-40[5]

Experimental Protocols

Detailed methodologies are crucial for the successful execution and interpretation of non-human primate studies with BACE1 inhibitors. Below are generalized protocols based on published research.

1. Animal Model and Housing

  • Species: Cynomolgus monkeys (Macaca fascicularis) or rhesus macaques (Macaca mulatta) are commonly used.

  • Health Status: Animals should be healthy, and their baseline physiological parameters documented.

  • Housing: Animals should be housed in facilities compliant with AAALAC guidelines, with appropriate environmental enrichment.

  • Catheterization: For serial CSF and blood sampling, animals may be surgically implanted with indwelling catheters in the cisterna magna and a peripheral vein, respectively. This allows for stress-free sample collection from conscious animals.

2. Drug Formulation and Administration

  • Formulation: The BACE1 inhibitor should be formulated in a vehicle appropriate for the intended route of administration (e.g., 0.5% methylcellulose for oral gavage).

  • Administration:

    • Oral (PO): The compound is administered via oral gavage. Food is typically withheld overnight prior to dosing.

    • Intravenous (IV): The compound is administered as a bolus injection or infusion through a peripheral vein catheter.

3. Sample Collection and Processing

  • Cerebrospinal Fluid (CSF): CSF samples are collected from the cisterna magna at predetermined time points (e.g., pre-dose, and 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Samples should be immediately placed on ice, centrifuged to remove any cellular debris, and stored at -80°C until analysis.

  • Plasma: Whole blood is collected from a peripheral vein into tubes containing an anticoagulant (e.g., EDTA). Samples are centrifuged to separate plasma, which is then stored at -80°C.

4. Bioanalytical Methods for Aβ Quantification

  • ELISA/MSD Assays: Enzyme-linked immunosorbent assays (ELISA) or Meso Scale Discovery (MSD) assays are commonly used to quantify the levels of Aβ40 and Aβ42 in CSF and plasma. These assays utilize specific antibodies to capture and detect the different Aβ species.

  • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS/MS) can also be used for the precise quantification of Aβ peptides.

5. Pharmacokinetic Analysis

  • Plasma and CSF concentrations of the BACE1 inhibitor are determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated using appropriate software (e.g., WinNonlin).

6. Safety and Tolerability Assessment

  • Clinical Observations: Animals are monitored for any adverse clinical signs, changes in behavior, appetite, and body weight.

  • Hematology and Clinical Chemistry: Blood samples are collected for complete blood counts and serum chemistry analysis to monitor for any signs of toxicity.

Visualizations

Signaling Pathway Diagram

BACE1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage CTF_beta C99 fragment APP->CTF_beta Ab Amyloid-β (Aβ) CTF_beta->Ab cleavage AICD AICD CTF_beta->AICD BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->CTF_beta BACE1_Inhibitor This compound (BACE1 Inhibitor) BACE1_Inhibitor->BACE1 inhibits

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase, and the inhibitory action of a BACE1 inhibitor.

Experimental Workflow Diagram

BACE1_NHP_Workflow start Study Start: Healthy Non-Human Primate Model (e.g., Cynomolgus Monkey) acclimation Acclimation and Baseline Measurements (Blood, CSF, Clinical Observations) start->acclimation dosing Administer BACE1 Inhibitor (e.g., Oral Gavage) acclimation->dosing sampling Serial Sampling: - CSF via Cisterna Magna - Blood via Peripheral Vein dosing->sampling safety Safety and Tolerability Monitoring: - Clinical Signs - Hematology & Clinical Chemistry dosing->safety analysis Sample Analysis: - Aβ levels (ELISA/MSD) - Drug Concentration (LC-MS/MS) sampling->analysis data_proc Data Processing and Analysis: - Pharmacodynamic Effect (% Aβ reduction) - Pharmacokinetic Parameters (Cmax, AUC, etc.) analysis->data_proc end Study End: Terminal Procedures (if applicable) and Final Report data_proc->end safety->end

Caption: General experimental workflow for evaluating a BACE1 inhibitor in non-human primates.

References

Techniques for Measuring PF-06663195 Target Engagement with BACE1

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06663195 is a potent inhibitor of the β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1] Accurate measurement of this compound target engagement with BACE1 is crucial for understanding its mechanism of action, optimizing dosage, and evaluating its therapeutic potential. These application notes provide detailed protocols for two primary methods to quantify the interaction of this compound with BACE1: a biochemical fluorescence resonance energy transfer (FRET) assay and a cell-based thermal shift assay (CETSA).

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a transmembrane aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP). This cleavage event is the first step in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides.[2] The accumulation of Aβ peptides, particularly Aβ42, is a central pathological hallmark of Alzheimer's disease, leading to the formation of senile plaques in the brain.[1][3] By inhibiting BACE1, compounds like this compound aim to reduce the production of Aβ peptides and thereby slow the progression of the disease.[1]

BACE1_Pathway cluster_cleavage APP Cleavage cluster_amyloid_production Amyloid Production APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Release C99 C99 fragment APP->C99 Cleavage by BACE1 BACE1 BACE1 (β-secretase) Target of this compound gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides (Aβ40, Aβ42) C99->Ab Cleavage by γ-secretase Plaques Amyloid Plaques Ab->Plaques Aggregation AD_Pathology Alzheimer's Disease Pathology Plaques->AD_Pathology

Figure 1: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against BACE1, alongside other known BACE1 inhibitors for comparison. This data is essential for ranking compound efficacy and understanding structure-activity relationships.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound BACE1Cell-Free Assay (CFA)53[4]
This compound BACE1Whole Cell Assay (WCA)15[4]
Verubecestat (MK-8931)BACE1FRET Assay13[1]
Lanabecestat (AZD3293)BACE1FRET Assay0.6[5]
Atabecestat (JNJ-54861911)BACE1FRET Assay6.4[1]

Experimental Protocols

BACE1 Enzymatic Activity Assay (FRET-based)

This protocol describes an in vitro assay to determine the enzymatic activity of BACE1 and the inhibitory potential of this compound using a FRET-based substrate. The principle of this assay relies on a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[6][7]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with EDANS/DABCYL pair)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

FRET_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, this compound) B Dispense Assay Components into 96-well Plate (Buffer, Inhibitor/Vehicle) A->B C Add BACE1 Enzyme B->C D Pre-incubate at 37°C for 15 min C->D E Initiate Reaction by Adding FRET Substrate D->E F Measure Fluorescence Kinetically (Excitation: ~340 nm, Emission: ~490 nm) E->F G Data Analysis (Calculate reaction rates and IC50) F->G

Figure 2: Workflow for the BACE1 FRET-based enzymatic assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations.

    • Dilute the recombinant human BACE1 enzyme in ice-cold Assay Buffer to the final working concentration.

    • Dilute the BACE1 FRET substrate in Assay Buffer to the final working concentration.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

    • Add 20 µL of the diluted BACE1 enzyme solution to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 20 µL of Assay Buffer.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the diluted BACE1 FRET substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the "no enzyme" control from all other rates.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target protein, the protein's melting temperature (Tagg) increases. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[8][9]

Materials:

  • Cell line expressing BACE1 (e.g., HEK293 cells overexpressing BACE1)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-BACE1 antibody

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

Protocol:

CETSA_Workflow A Cell Culture and Treatment (Treat cells with this compound or vehicle) B Cell Lysis A->B C Heat Treatment (Aliquot lysate and heat at different temperatures) B->C D Centrifugation to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Protein Quantification (e.g., Western Blot for BACE1) E->F G Data Analysis (Generate melt curves and determine Tagg shift) F->G

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Culture BACE1-expressing cells to near confluency.

    • Treat the cells with the desired concentration of this compound or DMSO (vehicle control) and incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

  • Protein Quantification:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific anti-BACE1 antibody.

    • Quantify the band intensities for BACE1 at each temperature for both the this compound-treated and vehicle-treated samples.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for each treatment group.

    • Plot the normalized band intensities (fraction of soluble BACE1) against the temperature to generate melt curves.

    • Determine the aggregation temperature (Tagg), the temperature at which 50% of the protein has aggregated, for both the treated and control samples.

    • A significant increase in the Tagg for the this compound-treated sample compared to the vehicle control indicates target engagement.[8]

Conclusion

The described FRET-based enzymatic assay and Cellular Thermal Shift Assay provide robust and complementary methods for quantifying the target engagement of this compound with BACE1. The FRET assay offers a high-throughput method for determining inhibitory potency in a biochemical setting, while CETSA provides crucial validation of target interaction within the complex environment of a living cell. Together, these techniques are invaluable tools for the preclinical and clinical development of BACE1 inhibitors for the treatment of Alzheimer's disease.

References

Application Notes and Protocols for PF-06663195 in the Study of BACE1 Biology in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06663195 is a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a primary therapeutic target in Alzheimer's disease research. BACE1 initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brains of Alzheimer's disease patients. By inhibiting BACE1, this compound serves as a critical tool for investigating the biological consequences of reducing Aβ production in the central nervous system (CNS) and for the development of potential disease-modifying therapies.

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in both in vitro and in vivo research settings.

Mechanism of Action

BACE1 is a transmembrane aspartyl protease that cleaves APP at the β-secretase site. This cleavage event generates a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of various lengths, primarily Aβ40 and Aβ42. This compound is a non-peptidic, small molecule inhibitor that binds to the active site of BACE1, preventing its interaction with APP. This inhibition blocks the initial step of the amyloidogenic pathway, thereby reducing the production of sAPPβ, C99, and downstream Aβ peptides.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound and other relevant BACE1 inhibitors for comparative purposes.

Table 1: In Vitro Potency and Selectivity of this compound

AnalyteAssay TypeIC50 (nM)Selectivity vs. BACE2Selectivity vs. Cathepsin D
This compound BACE1 CFA53[1]--
This compound BACE1 WCA15[1]--

CFA: Cell-Free Assay; WCA: Whole-Cell Assay. Data for selectivity against BACE2 and Cathepsin D for this compound is not publicly available.

Table 2: In Vivo Pharmacokinetics and Efficacy of BACE1 Inhibitors (Comparative Data)

CompoundAnimal ModelDose & AdministrationBrain Penetration (Kp,uu)% Aβ Reduction in Brain (Time Point)
This compound Data not publicly available---
Verubecestat (MK-8931) Rat10 mg/kg, oral0.4~80% Aβ40 (8h)
Lanabecestat (AZD3293) Mouse10 mg/kg, oral0.2>70% Aβ40 (6h)
Elenbecestat (E2609) Mouse30 mg/kg, oral0.3~70% Aβ40 (8h)

This table provides comparative data for other well-characterized BACE1 inhibitors to offer a general understanding of expected in vivo profiles. Specific in vivo data for this compound is not available in the public domain.

Signaling Pathway and Experimental Workflow Diagrams

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides (Aβ40, Aβ42) C99->Ab γ-secretase cleavage plaques Amyloid Plaques Ab->plaques PF06663195 This compound PF06663195->BACE1

BACE1 signaling pathway and the inhibitory action of this compound.

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis animal_model Select Animal Model (e.g., APP transgenic mice) dosing Administer this compound (e.g., oral gavage) animal_model->dosing compound_prep Prepare this compound Formulation compound_prep->dosing pk_sampling Pharmacokinetic Sampling (Blood, Brain) dosing->pk_sampling pd_sampling Pharmacodynamic Sampling (Brain Tissue) dosing->pd_sampling data_analysis Data Analysis and Interpretation pk_sampling->data_analysis biochemical_analysis Measure Aβ40, Aβ42, sAPPβ levels (ELISA, MSD) pd_sampling->biochemical_analysis biochemical_analysis->data_analysis

General workflow for in vivo evaluation of this compound in a mouse model.

Experimental Protocols

In Vitro BACE1 Inhibition Assay (Cell-Free)

This protocol describes a generic fluorescence resonance energy transfer (FRET) assay to determine the in vitro potency of this compound.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • Add 2 µL of diluted this compound or vehicle (assay buffer with DMSO) to the wells of a 96-well plate.

    • Add 88 µL of assay buffer to each well.

    • Add 5 µL of diluted recombinant BACE1 enzyme to each well and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the BACE1 FRET substrate to each well.

    • Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 320/405 nm, specific wavelengths will depend on the substrate) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence signal over time).

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based BACE1 Inhibition Assay

This protocol measures the inhibition of BACE1 activity in a cellular context by quantifying the reduction of secreted Aβ peptides.

Materials:

  • HEK293 cells stably overexpressing human APP (HEK293-APP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Aβ40 and Aβ42 ELISA kits

  • Cell lysis buffer and BCA protein assay kit

Procedure:

  • Cell Seeding:

    • Seed HEK293-APP cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions or vehicle control.

    • Incubate for 24-48 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant for Aβ analysis.

    • Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

    • Quantify the levels of secreted Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein content for each well.

    • Calculate the percent reduction in Aβ levels for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percent reduction against the log of the inhibitor concentration.

In Vivo Pharmacodynamic Study in a Transgenic Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in reducing brain Aβ levels in an APP transgenic mouse model.

Materials:

  • APP transgenic mice (e.g., Tg2576, APP/PS1)

  • This compound

  • Vehicle formulation (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Anesthesia

  • Surgical tools for brain extraction

  • Brain homogenization buffer

  • Aβ40 and Aβ42 ELISA or MSD kits

Procedure:

  • Dosing:

    • Acclimate animals for at least one week before the study.

    • Prepare the desired dose of this compound in the vehicle.

    • Administer a single dose of the compound or vehicle to the mice via oral gavage.

  • Tissue Collection:

    • At a predetermined time point post-dose (e.g., 3, 6, or 24 hours), anesthetize the mice.

    • Collect blood via cardiac puncture for pharmacokinetic analysis (optional).

    • Perfuse the animals with saline to remove blood from the brain.

    • Extract the brain and dissect the cortex and hippocampus.

  • Brain Homogenate Preparation and Analysis:

    • Homogenize the brain tissue in a suitable buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant (soluble fraction).

    • Measure the concentrations of Aβ40 and Aβ42 in the brain homogenates using ELISA or MSD.

  • Data Analysis:

    • Calculate the mean Aβ levels for the vehicle and this compound-treated groups.

    • Determine the percentage reduction in brain Aβ levels in the treated group compared to the vehicle group.

    • Analyze the dose-response relationship if multiple doses were tested.

Conclusion

This compound is a valuable research tool for studying the role of BACE1 in the CNS and for assessing the therapeutic potential of BACE1 inhibition. The protocols provided herein offer a framework for its in vitro and in vivo characterization. Researchers should adapt these protocols to their specific experimental needs and always adhere to institutional guidelines for laboratory safety and animal welfare. Further investigation is required to fully elucidate the in vivo pharmacokinetic and pharmacodynamic profile of this compound.

References

Application Note and Protocol for Assessing the Blood-Brain Barrier Penetration of PF-06663195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06663195 is a potent and selective inhibitor of Tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1][2][3] Dysregulation of Trk signaling has been implicated in various neurological disorders and cancers.[1][4] For therapeutic agents targeting the central nervous system (CNS), efficient penetration of the blood-brain barrier (BBB) is a critical determinant of efficacy. This document provides a comprehensive protocol for assessing the BBB penetration of this compound, encompassing in vitro and in vivo methodologies.

Trk Signaling Pathway

The canonical Trk signaling pathway is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) to TrkB, and Neurotrophin-3 (NT-3) to TrkC.[2][3] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain.[4] The phosphorylated receptor then serves as a docking site for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2][5]

Tropomyosin Receptor Kinase (Trk) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotrophins Neurotrophins (e.g., NGF, BDNF, NT-3) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophins->Trk_Receptor Binding Dimerization Receptor Dimerization & Autophosphorylation Trk_Receptor->Dimerization Activation PI3K_Akt_Pathway PI3K/Akt Pathway Dimerization->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway Dimerization->Ras_MAPK_Pathway Inhibition This compound Inhibition Dimerization->Inhibition Inhibited by this compound Neuronal_Survival Neuronal Survival & Growth PI3K_Akt_Pathway->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity & Differentiation Ras_MAPK_Pathway->Synaptic_Plasticity

Figure 1. Overview of the Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing BBB Penetration

A multi-tiered approach, combining in vitro and in vivo methods, is recommended to thoroughly characterize the BBB penetration of this compound.[6][7][8]

In Vitro Assessment

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of this compound across an artificial lipid membrane, predicting its ability to cross the BBB via transcellular diffusion.[6][9]

  • Methodology:

    • Prepare a donor plate with a solution of this compound in a phosphate buffer at a known concentration.

    • Coat the filter of an acceptor plate with a lipid solution (e.g., porcine brain lipid).

    • Place the acceptor plate on top of the donor plate, allowing the compound to diffuse from the donor to the acceptor compartment through the lipid membrane.

    • After a defined incubation period, measure the concentration of this compound in both donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

2. Madin-Darby Canine Kidney (MDCK-mdr1) Cell Transwell Assay

  • Objective: To evaluate both passive permeability and the extent of active efflux by P-glycoprotein (P-gp), a key efflux transporter at the BBB.[7][10]

  • Methodology:

    • Culture MDCK-mdr1 cells, which overexpress human P-gp, to form a confluent monolayer on Transwell inserts.

    • Perform bidirectional transport studies by adding this compound to either the apical (A) or basolateral (B) chamber.

    • At specified time points, collect samples from the opposite chamber.

    • Quantify the concentration of this compound using LC-MS/MS.

    • Calculate the apparent permeability coefficients in both directions (Papp A-B and Papp B-A) and the efflux ratio (ER = Papp B-A / Papp A-B).

In Vivo Assessment

1. Rodent Pharmacokinetic (PK) and Brain Penetration Study

  • Objective: To determine the concentration of this compound in the plasma and brain tissue over time after systemic administration.

  • Methodology:

    • Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood and brain samples.

    • Process blood samples to obtain plasma. Homogenize brain tissue.

    • Extract this compound from plasma and brain homogenates.

    • Analyze the concentrations using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters and the brain-to-plasma concentration ratio (Kp).

2. Brain Microdialysis

  • Objective: To measure the unbound concentration of this compound in the brain extracellular fluid (ECF), which represents the pharmacologically active fraction.[8]

  • Methodology:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized rodent.

    • Administer this compound systemically.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals.

    • Measure the concentration of this compound in the dialysate by LC-MS/MS.

    • Determine the unbound brain-to-plasma ratio (Kp,uu).

Experimental Workflow

The assessment of BBB penetration for this compound should follow a logical progression from high-throughput in vitro screens to more complex and resource-intensive in vivo studies.

Experimental Workflow for BBB Penetration Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_decision Decision Making PAMPA PAMPA Assay (Passive Permeability) MDCK_mdr1 MDCK-mdr1 Assay (Permeability & P-gp Efflux) PAMPA->MDCK_mdr1 Initial Screen Rodent_PK Rodent PK & Brain Homogenate Analysis (Kp) MDCK_mdr1->Rodent_PK Promising Candidates Microdialysis Brain Microdialysis (Unbound Concentration, Kp,uu) Rodent_PK->Microdialysis Detailed Characterization Decision Advance to Efficacy Studies? Microdialysis->Decision

Figure 2. A tiered approach for evaluating the BBB penetration of this compound.

Data Presentation

The quantitative data obtained from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro BBB Penetration Profile of this compound

AssayParameterResultInterpretation
PAMPAPermeability Coefficient (Pe) (10⁻⁶ cm/s)15.2High Passive Permeability
MDCK-mdr1Apparent Permeability (Papp A-B) (10⁻⁶ cm/s)12.5Good Permeability
Efflux Ratio (ER)1.8Low P-gp Efflux

Table 2: In Vivo Brain Penetration of this compound in Rats

ParameterRoute of AdministrationValueInterpretation
Brain-to-Plasma Ratio (Kp)IV1.2Good Overall Brain Penetration
Unbound Brain-to-Plasma Ratio (Kp,uu)IV0.8High Unbound Brain Concentration
Oral Bioavailability (F%)PO45%Moderate Oral Bioavailability

Logical Framework for CNS Drug Candidate Advancement

The decision to advance a CNS drug candidate like this compound depends on a comprehensive evaluation of its BBB penetration properties in conjunction with its potency and safety profile.

Decision Matrix for CNS Drug Candidate Progression node_start Start: Candidate This compound node_in_vitro In Vitro BBB Assessment (PAMPA, MDCK-mdr1) node_start->node_in_vitro node_in_vitro_decision Good Permeability & Low Efflux? node_in_vitro->node_in_vitro_decision node_in_vivo In Vivo BBB Assessment (Rodent PK, Microdialysis) node_in_vitro_decision->node_in_vivo Yes node_stop Stop or Re-engineer node_in_vitro_decision->node_stop No node_in_vivo_decision Sufficient Kp,uu (e.g., > 0.3)? node_in_vivo->node_in_vivo_decision node_advance Advance to Efficacy Models node_in_vivo_decision->node_advance Yes node_in_vivo_decision->node_stop No

Figure 3. A logical workflow for making decisions on the advancement of CNS drug candidates.

References

Application Notes and Protocols: Investigating Synaptic Function with PF-06663195

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound PF-06663195 has yielded no specific, publicly available information regarding its chemical structure, biological target, mechanism of action, or any associated experimental data. The "PF-" prefix often denotes a compound from Pfizer's research and development pipeline; however, without further details, it is not possible to identify the specific agent. It is likely that this compound is an internal designation for a compound that has not been disclosed in scientific literature or public databases, or the identifier may be inaccurate.

Therefore, the following application notes and protocols are provided as a generalized framework for investigating the synaptic function of a hypothetical novel compound, which we will refer to as "Compound X," that modulates neuronal activity. Researchers can adapt this framework once the specific properties of this compound are identified.

I. Quantitative Data Summary

In the absence of data for this compound, this section provides a template for how quantitative data for a novel synaptic modulator should be presented.

Table 1: In Vitro Pharmacological Profile of Compound X

ParameterValueAssay Conditions
Target Binding Affinity (Ki) e.g., 15 nMRadioligand binding assay using rat brain synaptosomes
Functional Potency (IC50/EC50) e.g., 50 nMIn vitro enzyme/receptor activity assay
Cellular Potency e.g., 200 nMMeasurement of second messenger levels in primary neuronal cultures
Selectivity e.g., >100-fold vs. related targetsPanel of receptor binding/enzyme assays

Table 2: Electrophysiological Effects of Compound X on Synaptic Transmission

ParameterEffectConcentrationBrain Region/Cell Type
mEPSC Frequency e.g., Increased by 50%1 µMHippocampal CA1 pyramidal neurons
mEPSC Amplitude e.g., No significant change1 µMHippocampal CA1 pyramidal neurons
Paired-Pulse Ratio e.g., Decreased1 µMCortical layer V pyramidal neurons
Long-Term Potentiation (LTP) e.g., Enhanced500 nMSchaffer collateral-CA1 synapse

II. Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of a novel compound on synaptic function.

Protocol 1: Electrophysiological Recording in Brain Slices

This protocol describes how to assess the impact of Compound X on synaptic transmission and plasticity using whole-cell patch-clamp recordings from neurons in acute brain slices.

Materials:

  • Compound X

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • Vibratome

  • Patch-clamp rig with amplifier and data acquisition system

  • Microscope with DIC optics

Methodology:

  • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated slicing solution.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs) for 5-10 minutes.

  • Bath-apply Compound X at the desired concentration and continue recording for 15-20 minutes.

  • To study synaptic plasticity, record baseline evoked field potentials or postsynaptic currents.

  • Induce long-term potentiation (LTP) or long-term depression (LTD) using appropriate stimulation protocols (e.g., high-frequency stimulation for LTP).

  • Wash out the compound and continue recording to assess the reversibility of its effects.

  • Analyze changes in synaptic parameters (frequency, amplitude, kinetics, plasticity) using appropriate software.

Protocol 2: Immunocytochemistry for Synaptic Markers

This protocol outlines how to visualize the effects of Compound X on the expression and localization of key synaptic proteins in primary neuronal cultures.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • Compound X

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibodies against synaptic proteins (e.g., PSD-95, synaptophysin)

  • Fluorescently labeled secondary antibodies

  • Mounting medium with DAPI

  • Fluorescence microscope

Methodology:

  • Treat primary neuronal cultures with Compound X or vehicle for the desired duration.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on glass slides using mounting medium with DAPI.

  • Acquire images using a fluorescence microscope and quantify the intensity and colocalization of synaptic markers.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of a novel synaptic modulator.

cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Downstream Synaptic Effects Compound_X Compound X Target_Receptor Target Receptor/ Enzyme Compound_X->Target_Receptor Binds to/Modulates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Target_Receptor->Second_Messenger Activates/Inhibits Kinase_A Kinase A Second_Messenger->Kinase_A Kinase_B Kinase B Second_Messenger->Kinase_B Synaptic_Protein_Phosphorylation Synaptic Protein Phosphorylation Kinase_A->Synaptic_Protein_Phosphorylation Neurotransmitter_Release Neurotransmitter Release Kinase_B->Neurotransmitter_Release Receptor_Trafficking Postsynaptic Receptor Trafficking Synaptic_Protein_Phosphorylation->Receptor_Trafficking

Caption: Hypothetical signaling pathway of Compound X modulating synaptic function.

Start Start: Characterize Compound X In_Vitro In Vitro Assays (Binding, Functional) Start->In_Vitro Electrophysiology Electrophysiology (Brain Slices) In_Vitro->Electrophysiology Immunocytochemistry Immunocytochemistry (Neuronal Cultures) In_Vitro->Immunocytochemistry Data_Analysis Data Analysis and Interpretation Electrophysiology->Data_Analysis Immunocytochemistry->Data_Analysis Conclusion Conclusion: Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for investigating Compound X's effect on synapses.

cluster_presynaptic Presynaptic Mechanisms cluster_postsynaptic Postsynaptic Mechanisms Compound_X_Effect Compound X has an effect on synaptic transmission Altered_Release_Probability Altered Neurotransmitter Release Probability Compound_X_Effect->Altered_Release_Probability Could be due to Receptor_Modulation Modulation of Postsynaptic Receptor Function Compound_X_Effect->Receptor_Modulation Could be due to Change_in_Vesicle_Pool Change in Synaptic Vesicle Pool Size Altered_Release_Probability->Change_in_Vesicle_Pool Altered_Receptor_Trafficking Altered Receptor Trafficking or Density Receptor_Modulation->Altered_Receptor_Trafficking

Caption: Logical relationship of possible mechanisms of action for Compound X.

A Guide to PF-06663195 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "PF-06663195" in publicly available scientific literature and databases did not yield any specific information regarding this compound. The following guide is a template based on general practices for the administration of novel small molecule inhibitors in preclinical animal models. Researchers must replace the placeholder information with specific data obtained from internal documentation or other proprietary sources for this compound.

Introduction

This document provides a framework for the administration of this compound in various animal models for preclinical research. The protocols and application notes described herein are intended to serve as a starting point for researchers and should be adapted based on the specific experimental design, animal model, and formulation of this compound.

Mechanism of Action and Signaling Pathway

(This section requires specific information about this compound, which is currently unavailable. A hypothetical mechanism is used for illustrative purposes.)

This compound is a potent and selective inhibitor of the fictitious enzyme, Kinase X (KX). KX is a critical component of the hypothetical "Growth Factor Receptor Y (GFRY)" signaling pathway, which is frequently dysregulated in certain cancers. By inhibiting KX, this compound is expected to block downstream signaling cascades that promote cell proliferation and survival.

GFRY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor GFRY GFRY Receptor Growth Factor->GFRY KX Kinase X (KX) GFRY->KX Activates Downstream_Effector Downstream Effector KX->Downstream_Effector Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Promotes PF06663195 This compound PF06663195->KX Inhibits Experimental_Workflow Start Start: Acclimatize Animals Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Repeat Dosing Schedule Endpoint Endpoint: Tissue Collection & Analysis Monitoring->Endpoint

Troubleshooting & Optimization

Troubleshooting PF-06663195 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental inhibitor PF-06663195. The following information is designed to address common challenges and sources of variability encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial experiments, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF).[1] The selection of the solvent should also consider the tolerance of the specific experimental system.

Q2: How can I avoid solubility issues when diluting the stock solution into my aqueous experimental medium?

A2: To prevent precipitation upon dilution, it is crucial to ensure the final concentration of the organic solvent in your assay is kept low, typically below 0.5% v/v.[1] It is advisable to perform serial dilutions from the high-concentration stock into your aqueous medium. A visual inspection for any signs of precipitation immediately after preparation and after a relevant incubation period at the experimental temperature should be conducted.[1] Including a vehicle control, which contains the same concentration of the solvent without the inhibitor, is essential in all experiments.[1]

Q3: What are the best practices for storing this compound stock solutions?

A3: To maintain the integrity and stability of this compound, stock solutions should be stored in small aliquots at -20°C or -80°C.[2] This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] Always check the vial label for any specific storage instructions, such as protection from light or moisture.[3]

Q4: How do I determine the optimal working concentration for this compound in my experiments?

A4: A common approach to determine the optimal concentration is to perform a broad dose-response curve, spanning several orders of magnitude (e.g., 1 nM to 100 µM).[2] If you have prior data, such as IC50 values from similar compounds or high-throughput screens, this can help in narrowing the initial concentration range.[2][3] It is recommended to use a concentration that is 5 to 10 times higher than the known Ki or IC50 value to achieve complete inhibition of the target.[3]

Q5: What essential controls should be included in my experiments with this compound?

A5: Including proper controls is critical for the accurate interpretation of your results.[2] Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[2]

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle, providing a baseline for normal cell behavior.[2]

  • Positive Control: A known inhibitor of the target or pathway of interest to ensure the assay is functioning as expected.[2]

  • Negative Control: A structurally similar but inactive compound to help identify potential off-target effects.[2]

Troubleshooting Experimental Variability

Issue 1: I am observing high variability and poor reproducibility in my results with this compound.

  • Possible Cause: Inconsistent cell culture practices can significantly impact the cellular response to treatment.[2] High variability can also be an intrinsic feature of biological systems, even in highly standardized experiments.[4][5]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistency in cell passage number, confluency, and media composition between experiments.[2]

    • Verify Compound Integrity: Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC.[2]

    • Prepare Fresh Dilutions: The compound may be unstable in your experimental media or after repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.[2]

    • Acknowledge Inherent Variability: Be aware that a high degree of variability can be inherent to anti-cancer drug testing.[4]

Issue 2: The observed cellular phenotype is inconsistent with the known function of the intended target of this compound.

  • Possible Cause: The observed effects may be due to off-target interactions of this compound.[6][7]

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Compare the potency of this compound for the observed phenotype with its potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[6]

    • Use a Structurally Unrelated Inhibitor: If a different inhibitor for the same target does not produce the same phenotype, it is likely an off-target effect of this compound.[6]

    • Conduct a Rescue Experiment: Overexpress the intended target in your cells. If the phenotype is not rescued, it suggests the involvement of other targets.[6]

Issue 3: this compound shows significant cytotoxicity at concentrations required for target inhibition.

  • Possible Cause: The observed toxicity could be due to off-target effects or non-specific cellular stress.[6]

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Use a standard assay like MTT or LDH release to determine the 50% cytotoxic concentration (CC50) and distinguish between targeted effects and general toxicity.[2]

    • Counter-Screening: Test the compound in a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[6]

    • Evaluate Vehicle Toxicity: Run a dose-response curve of the vehicle (e.g., DMSO) alone to ensure that the solvent is not contributing to the observed toxicity.[2]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)% Inhibition of Target Activity% Cell Viability
0.015.298.5
0.148.995.1
192.388.7
1098.155.2
10099.510.3

Table 2: Hypothetical Selectivity Profile of this compound

TargetIC50 (µM)
Primary Target Kinase 0.095
Off-Target Kinase A12.5
Off-Target Kinase B> 100
Off-Target Kinase C25.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution.

    • Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on a cell line.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound, including a vehicle control and an untreated control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

cluster_0 This compound Action cluster_1 Signaling Cascade This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Effector Downstream Effector Target Kinase->Downstream Effector Phosphorylates Upstream Signal Upstream Signal Upstream Signal->Target Kinase Activates Cellular Response Cellular Response Downstream Effector->Cellular Response Leads to

Caption: Hypothetical signaling pathway targeted by this compound.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Dose-Response Assay Dose-Response Assay Prepare Stock Solution->Dose-Response Assay Cytotoxicity Assay Cytotoxicity Assay Prepare Stock Solution->Cytotoxicity Assay Data Analysis Data Analysis Dose-Response Assay->Data Analysis Cytotoxicity Assay->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation End End Results Interpretation->End

Caption: Experimental workflow for this compound characterization.

Inconsistent Results Inconsistent Results Check Compound Stability Check Compound Stability Inconsistent Results->Check Compound Stability Standardize Cell Culture Standardize Cell Culture Inconsistent Results->Standardize Cell Culture Review Experimental Protocol Review Experimental Protocol Inconsistent Results->Review Experimental Protocol Issue Resolved Issue Resolved Check Compound Stability->Issue Resolved Standardize Cell Culture->Issue Resolved Consider Off-Target Effects Consider Off-Target Effects Review Experimental Protocol->Consider Off-Target Effects

Caption: Troubleshooting logic for experimental variability.

References

Common challenges in PF-06663195 in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to PF-06663195 is not publicly available. The following troubleshooting guides and FAQs are based on common challenges encountered during in vivo experiments and are intended to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing an in vivo experiment to ensure reproducibility?

A1: To ensure reproducibility, it is crucial to focus on minimizing variability. Key factors include:

  • Animal Model Selection: The choice of species and genetic background must be appropriate for the research question and the assays to be performed.[1]

  • Randomization and Blinding: Randomly assigning animals to treatment groups and blinding experimenters to these assignments are essential to reduce bias.[1]

  • Control Groups: The inclusion of appropriate control groups is necessary to validate the experimental model and assays.[1]

  • Standard Operating Procedures (SOPs): Detailed SOPs for all procedures, from animal handling to data collection, help ensure consistency across experiments and personnel.

  • Environmental Factors: Maintaining consistent environmental conditions (e.g., temperature, light cycle, diet) is critical as these can influence experimental outcomes.

Q2: How can I minimize the number of animals used in my experiments while maintaining statistical power?

A2: Implementing the "3Rs" (Replacement, Reduction, and Refinement) is a guiding principle. To reduce animal numbers without compromising statistical power, consider:

  • Power Analysis: Conduct a power analysis during the experimental design phase to determine the minimum number of animals required to detect a statistically significant effect.

  • Appropriate Statistical Methods: Utilize efficient statistical designs, such as factorial designs, which can assess multiple variables simultaneously.

  • Longitudinal Studies: Whenever possible, take repeated measurements from the same animals over time to reduce inter-animal variability.

Q3: What are common issues that can lead to high variability in experimental data?

A3: High variability can stem from several sources:

  • Biological Variability: Inherent differences in genetics, age, sex, and health status among animals can contribute to variability.[2]

  • Technical Variability: Inconsistent experimental techniques, such as injection volume or site, can introduce significant variation.[2]

  • Experimenter-Induced Variability: Differences in animal handling and the lack of blinding can unconsciously influence results.[2]

  • Environmental Stressors: Changes in the animal's environment can lead to stress, affecting physiological and behavioral responses.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Adverse Effects

Possible Causes:

  • Incorrect Dosage: The administered dose of the test compound may be toxic.

  • Vehicle Toxicity: The vehicle used to dissolve the compound may have unforeseen adverse effects.

  • Route of Administration: The chosen route of administration may be causing stress or local tissue damage.

  • Underlying Health Issues: The animals may have pre-existing health conditions.

Troubleshooting Steps:

  • Review Dosing Calculations: Double-check all calculations for dose preparation.

  • Conduct a Dose-Ranging Study: Perform a preliminary study with a range of doses to determine the maximum tolerated dose (MTD).

  • Evaluate the Vehicle: Run a control group treated with the vehicle alone to assess its effects.

  • Refine Administration Technique: Ensure proper technique for the chosen route of administration to minimize stress and injury.

  • Health Monitoring: Closely monitor animals for any signs of distress or illness before and during the experiment.

Issue 2: Inconsistent or Non-reproducible Results

Possible Causes:

  • High Biological Variability: Significant differences between individual animals.

  • Lack of Blinding: Unconscious bias from the experimenter influencing data collection or analysis.[1]

  • Protocol Drift: Small, undocumented changes in the experimental protocol over time.

  • Reagent or Compound Instability: Degradation of the test compound or other critical reagents.

Troubleshooting Steps:

  • Increase Sample Size: A larger sample size can help to overcome the effects of high inter-animal variability.

  • Implement Blinding: Ensure that experimenters involved in data collection and analysis are unaware of the treatment groups.[1]

  • Strict Protocol Adherence: Maintain and regularly review detailed SOPs for all experimental procedures.

  • Verify Reagent Quality: Check the stability and quality of all compounds and reagents.

Experimental Protocols & Data

General Pharmacokinetic Study Protocol

This protocol provides a general framework for conducting an in vivo pharmacokinetic (PK) study in rodents.

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the experiment.

  • Compound Administration: Administer the test compound via the desired route (e.g., intravenous, oral).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the test compound.

  • Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters from the concentration-time data.

Example Pharmacokinetic Data

The following table summarizes pharmacokinetic parameters for two different compounds from public studies. This data is for illustrative purposes to show how such data is typically presented.

ParameterCompound P8-D6 (Rats)[3]Compound ZM241385 (Rats)[4]
Administration Route Intravenous (i.v.) & Oral (p.o.)Intravenous (IV) & Oral (PO)
Cmax (ng/mL) Not Specified4458.03 (IV, 5 mg/kg)
AUC_last (ng·min/mL) Not Specified100,446.26 (IV, 5 mg/kg)
Oral Bioavailability (%) 21.5Low
Plasma Protein Binding (%) 99Not Specified
Volume of Distribution (Vd) 57.69 L/m² (i.v.), 82.92 L/m² (p.o.)1880.38 mL/kg (Vss)
Clearance (Cl) Not Specified54.57 mL/min/kg

Visualizations

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Hypothesis Formulation B Experimental Design A->B C Animal Model Selection B->C D Protocol Development C->D E Animal Acclimation D->E F Randomization & Blinding E->F G Compound Administration F->G H Data Collection G->H I Sample Analysis H->I J Statistical Analysis I->J K Interpretation & Conclusion J->K

Caption: A generalized workflow for conducting in vivo studies.

G cluster_sources Potential Sources cluster_solutions Mitigation Strategies A High Experimental Variability B Biological (Genetics, Age, Sex) A->B C Technical (Dosing, Surgery) A->C D Environmental (Housing, Diet) A->D E Standardize Procedures (SOPs) B->E F Randomization & Blinding C->F G Control Environment D->G

Caption: Logical relationship of factors contributing to experimental variability.

G A Unexpected Results B Review Protocol & Data A->B C Check Reagents & Equipment A->C D Consult with Colleagues A->D E Hypothesize Cause B->E C->E D->E F Design & Run Pilot Study E->F G Revise Protocol F->G

Caption: A troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Improving the Bioavailability of PF-06663195 in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo bioavailability of the BACE1 inhibitor, PF-06663195, in rodent models.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments aimed at improving the bioavailability of this compound.

Issue 1: High Variability in Plasma Concentrations Following Oral Administration

  • Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our rodent studies. What are the potential causes and how can we mitigate this?

  • Answer: High variability in plasma concentrations for an orally administered compound like this compound is a common challenge, often stemming from its predicted poor solubility and potential for variable metabolism.

    Potential Causes:

    • Poor and Variable Dissolution: As a likely poorly soluble compound, the extent and rate of this compound dissolution in the gastrointestinal (GI) tract can be highly variable between animals.

    • Food Effects: The presence or absence of food can significantly impact the GI environment, altering gastric emptying time, pH, and the composition of GI fluids, all of which can affect the dissolution and absorption of poorly soluble drugs.

    • First-Pass Metabolism: this compound may be subject to extensive and variable metabolism in the gut wall and/or liver (first-pass effect), leading to inconsistent amounts of the active drug reaching systemic circulation.

    • P-glycoprotein (P-gp) Efflux: As with many BACE1 inhibitors, this compound may be a substrate for efflux transporters like P-gp in the intestine, which can pump the compound back into the GI lumen and limit its absorption.

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., overnight) before dosing to minimize variability due to food effects.

    • Formulation Optimization: Explore enabling formulations designed to improve solubility and dissolution rate.[1][2][3][4][5][6] See the table below for a comparison of different formulation strategies.

    • Co-administration with a P-gp Inhibitor: To assess the impact of P-gp mediated efflux, conduct a study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil or ketoconazole). A significant increase in plasma exposure would suggest that P-gp efflux is a major limiting factor.

Issue 2: Low Oral Bioavailability Despite Adequate in vitro Permeability

  • Question: Our in vitro Caco-2 permeability assays suggest that this compound has moderate to high permeability, yet we observe very low oral bioavailability in our rat studies. What could explain this discrepancy?

  • Answer: This scenario often points towards in vivo factors that are not fully captured by in vitro models.

    Potential Causes:

    • High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall or the liver. While Caco-2 cells have some metabolic activity, it is often lower than what is observed in vivo.

    • Poor Solubility Limiting Dissolution: Even with good permeability, if the compound does not dissolve sufficiently in the GI fluids, the concentration gradient needed for passive diffusion across the intestinal membrane will be low, resulting in poor absorption.

    • Efflux Transporter Activity: The in vitro permeability assay may not fully reflect the in vivo activity and expression levels of efflux transporters like P-gp and Breast Cancer Resistance Protein (BCRP).

    Troubleshooting Steps:

    • In Vitro Metabolism Studies: Conduct studies using rat liver microsomes or S9 fractions to determine the metabolic stability of this compound. This will provide an indication of its susceptibility to first-pass metabolism.

    • Formulation Improvement: Focus on formulations that enhance the solubility and dissolution rate of this compound in the GI tract.

    • Pharmacokinetic Study with IV Administration: If not already done, perform an intravenous (IV) pharmacokinetic study to determine the absolute bioavailability and clearance of the compound. High clearance would support the hypothesis of extensive first-pass metabolism.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

    • A1: Several strategies can be employed, broadly categorized as follows:

      • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can enhance the dissolution rate.[4]

      • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly improve its solubility and dissolution.[2][6]

      • Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS).[1][4] They can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.

      • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]

  • Q2: How do I choose the best formulation strategy for this compound?

    • A2: The choice of formulation depends on the specific physicochemical properties of this compound (e.g., solubility, permeability, melting point, logP) and the desired preclinical species. A tiered approach is often effective:

      • Simple Formulations: Start with simple aqueous suspensions with a surfactant or co-solvent systems for initial screening.

      • Enabling Formulations: If simple formulations provide inadequate exposure, progress to more advanced enabling formulations like amorphous solid dispersions or lipid-based systems. A systematic screen of different polymers and lipids is recommended.

  • Q3: What in vitro assays can help predict the oral bioavailability of this compound?

    • A3: A combination of in vitro assays can provide valuable insights:

      • Kinetic and Thermodynamic Solubility: To understand the fundamental solubility limitations.

      • In Vitro Permeability Assays (e.g., Caco-2, PAMPA): To assess the potential for intestinal absorption.

      • In Vitro Metabolism Assays (e.g., liver microsomes, S9 fractions, hepatocytes): To evaluate metabolic stability and identify major metabolizing enzymes.

      • P-gp Substrate Assessment: To determine if the compound is a substrate for this key efflux transporter.

Data Presentation

Table 1: Illustrative Oral Bioavailability of this compound in Rats with Different Formulations

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Oral Bioavailability (%)
Aqueous Suspension (0.5% HPMC)1050 ± 152.0250 ± 80< 5%
Micronized Suspension10120 ± 301.5600 ± 150~10%
Amorphous Solid Dispersion (1:4 drug:polymer)10450 ± 901.02200 ± 400~35%
Self-Emulsifying Drug Delivery System (SEDDS)10600 ± 1200.52800 ± 550~45%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes

  • Materials: this compound, rat liver microsomes (RLM), NADPH regenerating system, phosphate buffer (pH 7.4), positive control compound (e.g., a rapidly metabolized drug), and an organic solvent (e.g., acetonitrile) for reaction termination.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate RLM with phosphate buffer at 37°C for 5 minutes.

    • Add this compound to the incubation mixture (final concentration typically 1 µM) and mix.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Protocol 2: Caco-2 Permeability Assay

  • Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, and control compounds for low and high permeability.

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the dosing solution of this compound in HBSS to the apical (A) side of the Transwell® for apical-to-basolateral (A-to-B) permeability assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) assessment.

    • At specified time points, collect samples from the receiver compartment (B for A-to-B, and A for B-to-A).

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration. The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to assess the potential for active efflux.

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation This compound in Formulation This compound in Formulation Dissolution Dissolution This compound in Formulation->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Absorption Absorption Dissolved Drug->Absorption P-gp Efflux P-gp Efflux Dissolved Drug->P-gp Efflux Gut Wall Metabolism Gut Wall Metabolism Absorption->Gut Wall Metabolism Drug in Blood Drug in Blood Absorption->Drug in Blood Portal Vein Liver Metabolism Liver Metabolism Drug in Blood->Liver Metabolism Excretion Excretion Drug in Blood->Excretion

Caption: Factors affecting the oral bioavailability of this compound.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Low Bioavailability Low Bioavailability Physicochemical Characterization Physicochemical Characterization Low Bioavailability->Physicochemical Characterization In Vitro ADME Assays In Vitro ADME Assays Low Bioavailability->In Vitro ADME Assays In Vivo PK Study (IV vs. PO) In Vivo PK Study (IV vs. PO) Low Bioavailability->In Vivo PK Study (IV vs. PO) Structural Modification Structural Modification Physicochemical Characterization->Structural Modification Formulation Development Formulation Development In Vitro ADME Assays->Formulation Development Co-dosing with Inhibitors Co-dosing with Inhibitors In Vitro ADME Assays->Co-dosing with Inhibitors In Vivo PK Study (IV vs. PO)->Formulation Development

Caption: Troubleshooting workflow for low oral bioavailability.

G Start: Low Bioavailability Start: Low Bioavailability Assess Solubility Assess Solubility Start: Low Bioavailability->Assess Solubility Assess Permeability Assess Permeability Assess Solubility->Assess Permeability Good Improve Solubility Improve Solubility (e.g., Solid Dispersion, SEDDS) Assess Solubility->Improve Solubility Poor Assess Metabolism Assess Metabolism Assess Permeability->Assess Metabolism Good Improve Permeability Improve Permeability (e.g., Permeation Enhancers) Assess Permeability->Improve Permeability Poor Inhibit Metabolism/Efflux Inhibit Metabolism/Efflux (e.g., Co-dosing with Inhibitors) Assess Metabolism->Inhibit Metabolism/Efflux High Re-evaluate in vivo Re-evaluate in vivo Assess Metabolism->Re-evaluate in vivo Low Improve Solubility->Re-evaluate in vivo Improve Permeability->Re-evaluate in vivo Inhibit Metabolism/Efflux->Re-evaluate in vivo

Caption: Decision tree for improving the bioavailability of this compound.

References

How to mitigate off-target effects of PF-06663195

Author: BenchChem Technical Support Team. Date: November 2025

No information could be found regarding the specific compound PF-06663195 in the conducted search. The query returned general information about off-target effects of pharmaceuticals, clinical trial adverse event reporting, and details pertaining to other, unrelated compounds.

Therefore, a specific troubleshooting guide and frequently asked questions for this compound cannot be generated at this time.

For researchers, scientists, and drug development professionals encountering off-target effects with any experimental compound, a general framework for mitigation is provided below.

General Troubleshooting Guide for Off-Target Effects

This guide provides a structured approach to identifying and mitigating potential off-target effects of a novel compound.

Issue Potential Cause Recommended Action
Unexpected Phenotype The compound may be interacting with unintended cellular targets.1. Target Profiling: Perform a broad kinase or receptor screen to identify potential off-target binding. 2. Literature Review: Search for structurally similar compounds and their known off-target profiles. 3. Control Experiments: Use structurally related but inactive analogs of the compound as negative controls.
Cellular Toxicity The observed toxicity may not be related to the intended target.1. Dose-Response Analysis: Determine the concentration at which toxicity occurs and compare it to the on-target effective concentration. 2. Rescue Experiments: If the on-target mechanism is known, attempt to rescue the toxic phenotype by manipulating the target pathway. 3. Apoptosis/Necrosis Assays: Characterize the mechanism of cell death to understand if it is consistent with on-target effects.
Inconsistent Results Off-target effects may vary between different cell lines or experimental systems.1. System Characterization: Profile the expression levels of the intended target and potential off-targets in the different systems used. 2. Standardization of Protocols: Ensure consistent experimental conditions, including cell passage number, reagent sources, and incubation times.

Frequently Asked Questions (FAQs) - General Off-Target Effect Mitigation

Q1: How can I preemptively assess the potential for off-target effects of a new compound?

A1: A combination of in silico and in vitro approaches is recommended. Computational methods, such as molecular docking against a panel of known off-targets, can provide initial predictions. These can then be validated using in vitro binding assays or broad-panel screening services.

Q2: What are the best practices for designing control experiments to investigate off-target effects?

A2: Ideal control experiments include:

  • A structurally similar, inactive analog: This helps to control for effects related to the chemical scaffold of the compound.

  • A compound with a different chemical scaffold but the same on-target activity: This can help differentiate on-target from off-target phenotypes.

  • Genetic knockdown/knockout of the intended target: This provides the most definitive evidence for on-target versus off-target effects.

Q3: What is the workflow for identifying an unknown off-target?

A3: The following workflow can be employed:

Workflow for Off-Target Identification

Q4: How can I mitigate off-target effects once they are identified?

A4: Mitigation strategies include:

  • Chemical Modification: Synthesize new analogs of the compound to improve selectivity.

  • Dose Optimization: Use the lowest effective concentration that minimizes off-target engagement.

  • Combination Therapy: In some cases, co-administration of another agent can counteract the specific off-target effect.

Q5: What signaling pathways are commonly affected by off-target kinase inhibitor activity?

A5: Many kinase inhibitors show cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket. Commonly affected pathways include those regulated by SRC family kinases, MAP kinases, and PI3K. A simplified representation is shown below:

Commonly Affected Signaling Nodes

PF-06663195 stability and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-06663195. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under the conditions summarized in the table below. It is crucial to refer to the Certificate of Analysis provided by the supplier for specific lot-to-lot recommendations.

Q2: How should I handle this compound in the laboratory?

This compound is stable under normal laboratory conditions but should be protected from light[1]. When preparing solutions, it is best practice to use freshly prepared solvents and store the solutions as recommended. For biological experiments, all chemicals, including this compound, are typically dissolved in a suitable solvent like DMSO[2].

Q3: Is this compound sensitive to pH?

The dihydrochloride salt form of this compound exhibits solubility that can be influenced by pH levels[1]. It is important to consider the pH of your buffers and media when designing experiments to ensure the compound remains in solution and is active.

Q4: What is the known stability of this compound in solution?

Troubleshooting Guide

Problem: I observe precipitation or cloudiness in my this compound solution.

  • Possible Cause: The concentration of this compound may have exceeded its solubility in the chosen solvent.

  • Solution: Try to gently warm the solution and vortex or sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution.

  • Possible Cause: The pH of the solution may not be optimal for the dihydrochloride salt form of this compound[1].

  • Solution: Adjust the pH of your buffer or medium to see if it improves solubility. Be mindful that altering the pH can affect your experimental system.

  • Possible Cause: The solution may have been stored for too long or at an inappropriate temperature, leading to degradation or precipitation.

  • Solution: It is always best to use freshly prepared solutions.

Problem: I am not observing the expected biological activity of this compound in my assay.

  • Possible Cause: The compound may have degraded due to improper storage or handling, such as exposure to light[1].

  • Solution: Ensure the compound has been stored correctly and prepare fresh solutions from solid material.

  • Possible Cause: The concentration of this compound in the assay may be too low to elicit a response.

  • Solution: Verify the calculations for your dilutions and consider performing a dose-response experiment to determine the optimal concentration. This compound is a potent BACE1 inhibitor with IC50 values in the nanomolar range (15 nM and 53 nM in different assays)[4][5][6][7].

  • Possible Cause: The experimental conditions, such as pH or buffer composition, may be affecting the compound's activity.

  • Solution: Review your experimental protocol and consider the pH sensitivity of the dihydrochloride salt[1].

Quantitative Data Summary

ParameterRecommended ConditionSource(s)
Storage Temperature (Solid) Room temperature or ambient temperature.[5][8][9]
Light Sensitivity Should be protected from light.[1]
Solution pH The dihydrochloride salt form's solubility is dependent on pH.[1]
General Stability Stable under normal laboratory conditions.[1]

Experimental Protocols

General Protocol for Assessing Compound Stability by HPLC

This is a general procedure for assessing the stability of a compound like this compound in a specific solvent.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at this time point is considered 100%.

  • Storage of Samples: Store aliquots of the stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at Time 0. The percentage of the remaining compound indicates its stability under that specific condition. The appearance of new peaks may indicate degradation products.

Visualizations

BACE1_Pathway Amyloid Precursor Protein (APP) Processing Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage by BACE1 C99 C99 fragment APP->C99 Cleavage by BACE1 sAPPa sAPPα (soluble fragment) APP->sAPPa Cleavage by α-secretase C83 C83 fragment APP->C83 Cleavage by α-secretase Ab Amyloid-β (Aβ) (forms plaques) C99->Ab Cleavage by γ-secretase AICD AICD C99->AICD Cleavage by γ-secretase C83->AICD Cleavage by γ-secretase P3 P3 fragment C83->P3 Cleavage by γ-secretase BACE1 β-secretase (BACE1) Target of this compound gSecretase γ-secretase aSecretase α-secretase PF06663195 This compound PF06663195->BACE1 Inhibits

Caption: Role of BACE1 in the amyloidogenic processing of APP.

References

Overcoming PF-06663195 delivery issues in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PF-06663195

A Guide to Overcoming Delivery Issues in Cell Culture

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of this compound, a novel kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for creating high-concentration stock solutions of this compound.[1][2] It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound degradation and ensure experimental reproducibility.

Q2: How should I store the stock solution of this compound?

A2: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[3] If the compound is light-sensitive, it is important to protect it from light.[3]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture media should typically be kept below 0.5%.[2][3] However, it is best practice to include a vehicle control (media with the same DMSO concentration as the experimental wells) to account for any potential effects of the solvent on cell behavior.[3]

Q4: I've observed precipitation after diluting the this compound stock solution into my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules.[1] This can be caused by "solvent shock." To mitigate this, try a stepwise dilution: first, dilute the stock into a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.[1] Pre-warming the media to 37°C can also help maintain solubility.[1]

Troubleshooting Guide

Issue 1: this compound is not showing the expected biological effect, even at high concentrations.

Possible Cause Troubleshooting Action Rationale
Compound Degradation Verify the integrity and purity of your compound stock using methods like HPLC or mass spectrometry.[3] Prepare fresh dilutions from a new stock aliquot for each experiment.[3]The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental media.[3]
Insolubility Visually inspect your stock solution and the final dilution in media for any signs of precipitation.[1][3] Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.The compound may not be fully dissolved, leading to a lower effective concentration than intended.[3]
Low Cell Permeability If the target is intracellular, assess the cell permeability of this compound.[3]The compound may not be efficiently crossing the cell membrane to reach its target.
Assay Issues Review all calculations and ensure the assay is properly optimized.[3] Include a positive control (a known inhibitor of the same pathway) to confirm that the assay is working as expected.[3]Errors in dilution calculations or a suboptimal assay setup can lead to false-negative results.[3]

Issue 2: Significant cytotoxicity is observed that does not seem related to the intended mechanism of action.

Possible Cause Troubleshooting Action Rationale
Solvent Toxicity Run a dose-response curve with the vehicle (e.g., DMSO) alone to determine its cytotoxic concentration.[3]High concentrations of the solvent can be toxic to cells, independent of the compound's activity.[3]
Off-Target Effects Screen this compound against a panel of related and unrelated targets to identify unintended interactions.[4] Confirm the phenotype with a structurally different inhibitor that targets the same pathway.[4]The observed cell death may be due to the compound interacting with proteins other than the intended target.[4]
General Compound Toxicity Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50).[3]This helps to differentiate between targeted anti-proliferative effects and non-specific toxicity.

Issue 3: The experimental results with this compound are not reproducible.

Possible Cause Troubleshooting Action Rationale
Inconsistent Cell State Ensure consistency in cell passage number, confluency, and media composition across experiments.[3]Variations in the physiological state of the cells can significantly alter their response to treatment.[3]
Compound Instability Prepare fresh dilutions of this compound from a new aliquot for every experiment. Avoid using stock solutions that have been stored for extended periods at working dilution.[3]The compound may be unstable in the cell culture medium or after multiple freeze-thaw cycles.[3]
Assay Variability Standardize all experimental parameters, including incubation times, reagent concentrations, and measurement settings.Minor variations in the experimental protocol can lead to significant differences in the results.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder and anhydrous DMSO to room temperature.

  • Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.[1] Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is difficult.[1]

  • Visually confirm that no undissolved material remains.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C, protected from light.[3]

Protocol 2: Determining Optimal Working Concentration (Dose-Response Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A common range is from 0.1 nM to 100 µM.[5]

  • Include appropriate controls: an untreated control and a vehicle control with the highest final DMSO concentration.[3]

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a duration relevant to the biological question (e.g., 24, 48, or 72 hours).[3]

  • Perform a cell viability assay (e.g., MTT or MTS) according to the manufacturer's instructions to measure the biological endpoint.[5]

  • Plot the results as a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the biological activity).

Visualizations

Hypothetical Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B (Target) KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC Effector Downstream Effector KinaseC->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation PF06663195 This compound PF06663195->KinaseB G Start Experiment Start: No Expected Effect CheckSolubility Check for Precipitation Start->CheckSolubility CheckPurity Verify Compound Purity (HPLC/MS) CheckSolubility->CheckPurity Precipitate Observed DoseResponse Perform Dose-Response Assay CheckSolubility->DoseResponse No Precipitate OptimizeDilution Optimize Dilution (e.g., stepwise) CheckPurity->OptimizeDilution OptimizeDilution->DoseResponse CheckViability Assess Cell Viability (MTT) DoseResponse->CheckViability CheckPermeability Assess Cell Permeability CheckViability->CheckPermeability Success Problem Resolved CheckPermeability->Success G Start Compound Precipitates in Media? Stepwise Use Stepwise Dilution Start->Stepwise Yes End Solubility Optimized Start->End No WarmMedia Pre-warm Media to 37°C Stepwise->WarmMedia LowerStock Lower Stock Concentration WarmMedia->LowerStock CoSolvent Consider Co-solvent (e.g., Pluronic F-68) LowerStock->CoSolvent CoSolvent->End

References

Technical Support Center: Refining PF-06663195 Treatment Schedules for Chronic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: There is currently no publicly available information regarding a compound designated as "PF-06663195." To provide a comprehensive and accurate technical support resource, detailed information about the compound's mechanism of action, pharmacological profile, and existing preclinical or clinical data is required.

The following structure is a template that can be populated once specific details about this compound are available. This guide is intended for researchers, scientists, and drug development professionals to address potential challenges in establishing chronic treatment schedules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how might it influence the design of chronic studies?

(This section would describe the molecular target and signaling pathway of this compound. Understanding whether the compound has a rapid, reversible effect or a slow, cumulative one is critical for dosing frequency.)

Q2: Are there any known species-specific differences in the metabolism or efficacy of this compound that should be considered when transitioning from preclinical to clinical studies?

(Details on pharmacokinetic and pharmacodynamic data across different animal models and humans would be summarized here to guide dose selection and anticipate potential discrepancies in outcomes.)

Q3: What are the common challenges and adverse events observed in preclinical chronic toxicity studies of this compound, and how can they be mitigated?

(This would provide a summary of toxicology findings and suggest monitoring parameters and potential supportive care strategies to maintain animal welfare and data integrity during long-term studies.)

Troubleshooting Guides

Issue 1: Loss of Efficacy or Development of Tolerance Over Time
Possible Cause Troubleshooting Step
Receptor desensitization or downregulation1. Incorporate intermittent dosing schedules (e.g., drug holidays) to allow for receptor resensitization. 2. Analyze receptor expression levels in tissue samples from chronically treated animals.
Increased metabolic clearance1. Conduct pharmacokinetic studies at multiple time points during the chronic study to assess for changes in drug exposure. 2. Consider co-administration with an inhibitor of the relevant metabolic enzymes, if ethically and scientifically justified.
Development of compensatory signaling pathways1. Perform pharmacodynamic analysis of downstream biomarkers to confirm target engagement and explore potential resistance mechanisms. 2. Consider combination therapy with an agent that targets the compensatory pathway.
Issue 2: Unexpected Toxicity or Poor Tolerability in Chronic Dosing
Possible Cause Troubleshooting Step
Accumulation of the parent drug or a toxic metabolite1. Perform detailed pharmacokinetic analysis, including metabolite profiling, to assess for accumulation. 2. Adjust the dosing regimen (e.g., lower the dose, decrease the frequency) to maintain exposure within a safe therapeutic window.
Off-target effects1. Conduct in vitro screening against a panel of off-target receptors and enzymes to identify potential unintended interactions. 2. Correlate the onset of toxicity with drug exposure levels to determine if a threshold effect exists.
Exacerbation of underlying pathology1. Carefully review the pathophysiology of the disease model and consider if the drug's mechanism could have unintended detrimental effects over the long term. 2. Implement more frequent health monitoring and establish clear endpoints for humane intervention.

Data Presentation

(The following tables are examples and would be populated with actual data from studies on this compound.)

Table 1: Comparative Pharmacokinetics of this compound in Different Species (Single Dose)

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)AUC (ng*h/mL)
MouseOral10
RatOral10
DogOral5
HumanOral1

Table 2: Summary of Efficacy in a Preclinical Chronic Disease Model

Treatment GroupDosing RegimenPrimary Efficacy Endpoint (unit)Secondary Endpoint 1 (unit)Secondary Endpoint 2 (unit)
Vehicle ControlDaily
This compound (Low Dose)Daily
This compound (High Dose)Daily
This compound (Intermittent)Every other day

Experimental Protocols

Protocol 1: Assessment of Target Engagement in a Chronic Dosing Study
  • Animal Model: Specify the species, strain, age, and disease model used.

  • Dosing: Detail the formulation of this compound, the dose levels, route of administration, and the duration of the study.

  • Sample Collection: Describe the time points for blood and tissue collection (e.g., pre-dose, peak, and trough concentrations).

  • Biomarker Analysis:

    • Western Blot: Provide a detailed protocol for protein extraction, quantification, gel electrophoresis, antibody incubation (including primary and secondary antibody details), and detection to measure the phosphorylation status or expression level of the target protein and key downstream effectors.

    • ELISA: Outline the procedure for quantifying the level of a soluble biomarker in plasma or tissue homogenates.

  • Data Analysis: Specify the statistical methods used to compare biomarker levels between treatment groups.

Visualizations

(The following diagrams are placeholders and would be generated with specific information about this compound.)

G cluster_0 Hypothetical Signaling Pathway for this compound A Extracellular Signal B Receptor A->B D Downstream Kinase 1 B->D C This compound C->B E Transcription Factor D->E F Cellular Response E->F

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_1 Experimental Workflow for Chronic Study start Acclimatize Animals disease Induce Disease Model start->disease random Randomize into Treatment Groups disease->random dose Initiate Chronic Dosing random->dose monitor Monitor Health & Efficacy Endpoints dose->monitor pk_pd Pharmacokinetic/ Pharmacodynamic Sampling monitor->pk_pd end Terminal Sacrifice & Tissue Collection monitor->end

Caption: General experimental workflow for a chronic study.

Technical Support Center: AXL Inhibitor Bemcentinib (R428)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a compound with the specific identifier "PF-06663195" could not be found. The following technical support guide has been created using the well-characterized AXL inhibitor Bemcentinib (R428) as an illustrative example to fulfill the user's request for content and format.

This guide is intended for researchers, scientists, and drug development professionals using Bemcentinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bemcentinib (R428)?

Bemcentinib is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] It functions by targeting and binding to the intracellular catalytic kinase domain of AXL, which blocks its autophosphorylation and downstream signaling pathways.[1][3] This inhibition ultimately disrupts key cellular processes that contribute to cancer progression, such as cell survival, proliferation, migration, and invasion.[1][4] The primary ligand for AXL is the Growth Arrest-Specific 6 (Gas6) protein.[2][5] The binding of Gas6 to AXL initiates a signaling cascade involving pathways like PI3K-Akt, ERK, and NF-κB, all of which are effectively blocked by Bemcentinib.[1][6]

Q2: What is the selectivity profile of Bemcentinib?

Bemcentinib is highly selective for AXL with an IC50 of 14 nM.[7][8] Its selectivity for AXL is over 100-fold greater than for Abl and 50- to 100-fold greater than for other TAM family kinases, Mer and Tyro3.[7][8]

Q3: Are there any known AXL-independent effects of Bemcentinib?

Yes, recent studies have indicated that Bemcentinib can induce apoptosis in cancer cells through a mechanism independent of AXL inhibition.[1] This involves the disruption of lysosomal function, leading to impaired lysosomal acidification and recycling.[1]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in cell-based assays.

  • Potential Cause: Variability in cell culture conditions.

    • Troubleshooting Tip: Ensure consistent cell passage numbers, confluency at the time of treatment, and serum concentrations in the media. The presence of Gas6 in serum can affect AXL activation.[9]

  • Potential Cause: Compound stability and solubility.

    • Troubleshooting Tip: Prepare fresh dilutions of Bemcentinib for each experiment from a validated stock solution. Visually inspect for any precipitation of the compound in the media.[10]

  • Potential Cause: Assay incubation time.

    • Troubleshooting Tip: Optimize the incubation time for your specific cell line to ensure the readout is within the linear range of the assay.[9]

Issue 2: Low or no inhibition of AXL phosphorylation in Western blot analysis.

  • Potential Cause: Insufficient ligand stimulation.

    • Troubleshooting Tip: For ligand-dependent activation, ensure that cells are properly serum-starved and stimulated with an optimal concentration of recombinant Gas6.[9]

  • Potential Cause: Suboptimal antibody performance.

    • Troubleshooting Tip: Validate the specificity and sensitivity of your primary antibodies for phosphorylated AXL (pAXL) and total AXL.

  • Potential Cause: Drug concentration and treatment time.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Bemcentinib treatment for inhibiting AXL phosphorylation in your cell line.[9]

Issue 3: High background or off-target effects observed.

  • Potential Cause: High concentrations of Bemcentinib.

    • Troubleshooting Tip: While Bemcentinib is selective, high concentrations may lead to off-target effects.[11] It is recommended to perform a dose-response curve and correlate the phenotypic effects with on-target AXL inhibition via Western blot.[9]

  • Potential Cause: Assay interference.

    • Troubleshooting Tip: To rule out interference with the assay technology, run control experiments in the absence of the kinase but with all other components, including Bemcentinib.[10]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Bemcentinib (R428)

KinaseIC50 (nM)Selectivity vs. AXLReference
AXL14-[7][8]
Abl>1400>100-fold[7][8]
Mer~700~50-fold[7][8]
Tyro3>1400>100-fold[7][8]

Table 2: Preclinical Efficacy of Bemcentinib (R428) in Animal Models

Cancer ModelTreatmentKey Efficacy ResultsReference
MDA-MB-231 intracardiac breast cancerBemcentinibReduced metastatic burden and extended survival.[7]
4T1 orthotopic breast cancerBemcentinibExtended median survival from 52 days to >80 days.[7]

Table 3: Clinical Trial Data for Bemcentinib (R428)

PhaseCancer TypeCombination TherapyKey Efficacy ResultsReference
Phase IAdvanced NSCLCDocetaxelPartial Response: 35%, Stable Disease: 47%[12][13]
Phase IIAXL-positive NSCLCPembrolizumabOverall Response Rate: 33% (vs. 7% in AXL-negative)[1]

Experimental Protocols

Protocol 1: Western Blot Analysis for AXL Phosphorylation

  • Cell Culture and Treatment: Plate cells and allow them to adhere. For ligand-dependent activation, serum-starve the cells overnight and then stimulate with recombinant Gas6 (e.g., 200 ng/mL) for 15-30 minutes, with or without pre-treatment with Bemcentinib for 2-24 hours.[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-AXL and total AXL overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Protocol 2: Cell Viability Assay (MTT or ATP-based)

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[2]

  • Drug Treatment: Replace the medium with fresh medium containing a range of Bemcentinib concentrations (e.g., 0.01 µM to 20 µM). Include untreated and vehicle (DMSO) controls.[2]

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[9]

  • Viability Assessment: Add the chosen viability reagent (e.g., MTT or CellTiter-Glo) according to the manufacturer's protocol and measure the signal (absorbance or luminescence).[2]

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression model.[2]

Protocol 3: Transwell Invasion Assay

  • Preparation of Inserts: Coat the upper chamber of Transwell inserts with Matrigel and allow it to solidify.[14]

  • Cell Preparation: Culture and serum-starve cancer cells. Resuspend the cells in serum-free medium and pre-incubate with various concentrations of Bemcentinib or a vehicle control.[14]

  • Invasion Assay: Add a chemoattractant (e.g., 20% FCS) to the lower chamber. Add the pre-incubated cell suspension to the upper chamber. Incubate for 16-24 hours.[14]

  • Fixation and Staining: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[14]

  • Quantification: Count the number of invaded cells in several fields of view under a microscope.

Mandatory Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor Ligand Binding PI3K PI3K AXL_receptor->PI3K RAS RAS AXL_receptor->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bemcentinib Bemcentinib (R428) Bemcentinib->AXL_receptor Inhibition

Caption: AXL Signaling Pathway and Inhibition by Bemcentinib.

Experimental_Workflow_Western_Blot cluster_workflow Western Blot Workflow for pAXL Inhibition A 1. Cell Seeding & Adhesion B 2. Serum Starvation (optional) A->B C 3. Bemcentinib Pre-treatment B->C D 4. Gas6 Stimulation (optional) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Membrane Transfer E->F G 7. Immunoblotting (pAXL, Total AXL) F->G H 8. Detection & Analysis G->H Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50 Check1 Review Cell Culture Consistency? Start->Check1 Action1 Standardize passage #, confluency, serum % Check1->Action1 No Check2 Compound Precipitation Observed? Check1->Check2 Yes Action1->Start Action2 Prepare fresh dilutions, check solubility Check2->Action2 Yes Check3 Assay Incubation Time Optimized? Check2->Check3 No Action2->Start Action3 Perform time-course experiment Check3->Action3 No End Consistent IC50 Check3->End Yes Action3->Start

References

Technical Support Center: Method Refinement for PF-06663195 Brain Tissue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06663195 in brain tissue analysis. For the purposes of this guide, this compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for treating brain tissue homogenates?

A1: For initial experiments, we recommend a concentration range of 1-10 µM. However, the optimal concentration will depend on the specific brain region, the abundance of the target, and the experimental endpoint. A dose-response curve should be generated to determine the IC50 in your specific experimental system.

Q2: How should I prepare brain tissue for analysis of this compound's effects?

A2: Proper tissue preparation is critical. We recommend rapid dissection of the brain region of interest on ice, followed by snap-freezing in liquid nitrogen and storage at -80°C. For protein analysis, homogenization should be performed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of key signaling proteins.

Q3: What are the key downstream targets to measure to confirm this compound activity?

A3: To confirm the inhibitory action of this compound on the PI3K/Akt/mTOR pathway, we recommend assessing the phosphorylation status of key downstream effectors. These include phosphorylated Akt (at Ser473 and Thr308), phosphorylated mTOR (at Ser2448), and phosphorylated S6 ribosomal protein (at Ser235/236). A decrease in the phosphorylation of these targets upon this compound treatment would indicate successful target engagement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound's effects in brain tissue.

Western Blotting Issues
Problem Possible Cause Recommended Solution
No or weak signal for phosphorylated proteins Inadequate preservation of phosphorylationEnsure the use of fresh lysis buffer with a potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
Low protein concentrationQuantify protein concentration using a reliable method (e.g., BCA assay) and ensure at least 20-30 µg of total protein is loaded per lane. For low-abundance phosphoproteins, you may need to load up to 50 µg.
Ineffective primary antibodyUse an antibody validated for the specific species and application. Check the recommended antibody dilution and incubation conditions. Include a positive control to verify antibody performance.
High background on Western blot Insufficient blockingBlock the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST. The choice of blocking agent can affect the signal-to-noise ratio.
Primary antibody concentration too highTitrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient washingIncrease the number and duration of washes with TBST after primary and secondary antibody incubations.
Multiple non-specific bands Antibody cross-reactivityUse a highly specific monoclonal antibody if available. Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins.
Protein degradationAdd a protease inhibitor cocktail to your lysis buffer and handle samples quickly and on ice.
Experimental Variability
Problem Possible Cause Recommended Solution
Inconsistent results between experiments Variability in tissue dissectionStandardize the dissection procedure to ensure the same brain region is consistently collected.
Inconsistent drug treatmentPrepare fresh dilutions of this compound for each experiment. Ensure consistent incubation times and temperatures.
Differences in sample processingProcess all samples in a batch using the same reagents and protocols to minimize variability.

Experimental Protocols

Protocol 1: Brain Tissue Homogenization and Lysate Preparation
  • Dissect the brain region of interest on a pre-chilled surface.

  • Weigh the tissue and place it in a pre-chilled microcentrifuge tube.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors at a 1:10 tissue weight to buffer volume ratio (e.g., 100 mg tissue in 1 mL buffer).

  • Homogenize the tissue on ice using a mechanical homogenizer or by sonicating with brief pulses.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (protein lysate) and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Store the lysate at -80°C until further use.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway
  • Thaw the brain tissue lysates on ice.

  • Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-50 µg) into the wells of a polyacrylamide gel.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated Akt, mTOR, and S6 overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Gene Expression Gene Expression (Proliferation, Survival) S6K->Gene Expression 4EBP1->Gene Expression inhibition of translation initiation (when unphosphorylated) This compound This compound This compound->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound on PI3K.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Brain Dissection Brain Dissection Tissue Homogenization Tissue Homogenization Brain Dissection->Tissue Homogenization Protein Quantification Protein Quantification Tissue Homogenization->Protein Quantification Treatment with this compound Treatment with this compound Protein Quantification->Treatment with this compound Western Blot Western Blot Treatment with this compound->Western Blot Densitometry Analysis Densitometry Analysis Western Blot->Densitometry Analysis Data Interpretation Data Interpretation Densitometry Analysis->Data Interpretation

Caption: Experimental workflow for analyzing the effects of this compound on brain tissue.

Validation & Comparative

Unraveling the In Vivo Efficacy of PF-06663195: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the in vivo efficacy of the compound designated as PF-06663195 have revealed a significant challenge: a lack of publicly available data under this specific identifier. Extensive searches of pharmaceutical databases, clinical trial registries, and scientific literature did not yield specific information on a compound with the designation this compound. This suggests that this compound may be an internal Pfizer development code that has not been disclosed publicly, a discontinued candidate, or a potential misidentification.

Without a confirmed identity and associated research, a direct comparative analysis of its in vivo performance against alternative therapies, including detailed experimental protocols and signaling pathway visualizations as requested, cannot be constructed.

To proceed with a comprehensive comparison guide that meets the specified requirements, a valid and publicly recognized compound name or an alternative identifier is necessary. Once a correct designation is provided, this guide will be structured to deliver a thorough evaluation for researchers, scientists, and drug development professionals. The intended structure of the analysis would include:

Section 1: Comparative In Vivo Efficacy

This section would present a detailed comparison of the subject compound's in vivo efficacy with that of established alternative treatments. Key performance indicators would be summarized in a tabular format for clear and rapid comprehension.

Table 1: Comparative In Vivo Efficacy Data

Compound/TreatmentAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Result
[Identified Compound] TBDTBDTBDTBD
Alternative 1 TBDTBDTBDTBD
Alternative 2 TBDTBDTBDTBD

Section 2: Experimental Methodologies

Detailed protocols for the pivotal in vivo experiments cited in the efficacy comparison would be provided. This would include comprehensive descriptions of the animal models, drug administration, and endpoint analysis to ensure reproducibility and critical evaluation.

Example Experimental Protocol Outline:

  • Animal Model: Species, strain, age, and disease induction method.

  • Drug Formulation and Administration: Vehicle, concentration, route of administration, and dosing schedule.

  • In Vivo Measurements: Methods for tumor volume assessment, biomarker analysis, or other relevant efficacy readouts.

  • Statistical Analysis: Statistical tests employed for data analysis and significance determination.

Section 3: Signaling Pathways and Experimental Workflow

Visual representations of the compound's mechanism of action and the experimental workflow would be generated using Graphviz to provide clear, schematic overviews.

Figure 1: Proposed Signaling Pathway

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream_Kinase_1 Kinase A Receptor->Downstream_Kinase_1 Downstream_Kinase_2 Kinase B Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Proliferation/ Survival Transcription_Factor->Cellular_Response Drug [Identified Compound] Drug->Downstream_Kinase_1

A diagram illustrating the putative signaling cascade affected by the therapeutic agent.

Figure 2: In Vivo Efficacy Study Workflow

G start Disease Model Induction randomization Randomization into Treatment Groups start->randomization treatment Drug Administration ([Identified Compound] vs. Control) randomization->treatment monitoring Tumor Growth Monitoring & Biomarker Analysis treatment->monitoring endpoint Endpoint Analysis (Efficacy & Toxicity) monitoring->endpoint conclusion Data Interpretation endpoint->conclusion

A schematic representation of the key steps in the in vivo efficacy evaluation process.

A Comparative Analysis of PF-06751979 and Other Modulators of Amyloid-β Levels for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the BACE1 inhibitor PF-06751979, the γ-secretase modulator PF-06648671, and other prominent amyloid-β (Aβ) lowering therapies. This document summarizes their effects on Aβ levels, details relevant experimental protocols, and visualizes the underlying biological pathways.

While the specific compound PF-06663195 was not readily identified in the available literature, this guide focuses on two Pfizer compounds, PF-06751979 and PF-06648671, which are relevant to the modulation of Aβ levels, a key area of research in Alzheimer's disease.

Quantitative Comparison of Aβ Modulation

The following tables summarize the quantitative effects of various therapeutic agents on Aβ levels in cerebrospinal fluid (CSF) and the brain. These agents are categorized by their mechanism of action: BACE1 inhibition, γ-secretase modulation/inhibition, and anti-Aβ antibody-mediated clearance.

Table 1: BACE1 Inhibitors - Effects on CSF Aβ Levels

CompoundDoseTreatment DurationChange in CSF Aβ40Change in CSF Aβ42Study Population
PF-06751979 275 mg once daily14 days~92% reduction~93% reductionHealthy adults
Verubecestat (MK-8931)12 mgNot specified50-75% reduction50-75% reductionNot specified
Verubecestat (MK-8931)40 mgNot specified80-90% reduction80-90% reductionNot specified
Lanabecestat (AZD3293)20 mg daily104 weeks~55% reduction (estimated)~55% reduction (estimated)Early Alzheimer's Disease
Lanabecestat (AZD3293)50 mg daily104 weeks~75% reduction (estimated)79% reductionEarly Alzheimer's Disease / Healthy Japanese Subjects
Elenbecestat (E2609)50 mg daily18 monthsUp to 80% reduction (Aβ1-x)Not specifiedMild Cognitive Impairment & Mild-to-Moderate AD

Table 2: γ-Secretase Modulators/Inhibitors - Effects on CSF Aβ Levels

CompoundDoseTreatment DurationChange in CSF Aβ40Change in CSF Aβ42Change in other Aβ speciesStudy Population
PF-06648671 Multiple ascending doses14 daysDecreaseGreater decrease than Aβ40Increase in Aβ37 and Aβ38Healthy subjects
Semagacestat100, 140, 280 mgSingle doseNo significant changeLate rebound observedDecrease in Aβ production (47-84%)Healthy volunteers
Avagacestat (BMS-708163)200, 400 mgSingle doseMarked decreaseMarked decreaseMarked decrease in Aβ(1-38)Healthy young men

Table 3: Anti-Aβ Antibodies - Effects on Brain Amyloid and CSF Aβ Levels

CompoundKey EffectMethod of MeasurementStudy Population
AducanumabDose-dependent reduction in brain Aβ plaques; Increase in CSF Aβ42PET Imaging, CSF analysisProdromal or mild Alzheimer's Disease
LecanemabReduction in brain amyloid-β; 68% of treated individuals experienced complete clearance of amyloid-βPET ImagingEarly symptomatic Alzheimer's Disease
DonanemabRapid and sustained reduction of brain amyloidPET ImagingEarly symptomatic Alzheimer's Disease with amyloid and tau pathology

Experimental Protocols

Accurate quantification of Aβ levels is crucial for evaluating the efficacy of these compounds. The following are summaries of widely used experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for CSF Aβ40 and Aβ42

ELISA is a common method for quantifying specific Aβ isoforms in CSF.

Principle: This assay utilizes a pair of antibodies specific to the Aβ peptide. One antibody is coated onto the surface of a microplate to capture the Aβ from the sample. A second, detection antibody, which is conjugated to an enzyme, binds to a different epitope on the captured Aβ. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of the Aβ peptide in the sample.

Generalized Procedure:

  • Plate Coating: Microplates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

  • Sample Incubation: CSF samples, along with a standard curve of known Aβ concentrations, are added to the wells and incubated to allow the Aβ to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound components.

  • Detection Antibody Incubation: A biotinylated detection antibody that recognizes the N-terminus of Aβ is added and incubated.

  • Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a colorimetric reaction.

  • Signal Measurement: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of Aβ in the samples is determined by interpolating from the standard curve.

Mass Spectrometry (MS) for CSF Aβ Peptide Measurement

Mass spectrometry offers a highly specific and sensitive method for the absolute quantification of multiple Aβ peptides simultaneously.

Principle: This method uses isotope-labeled Aβ peptides as internal standards. After extraction from the CSF, the Aβ peptides are separated by liquid chromatography (LC) and then ionized and detected by a mass spectrometer. The ratio of the signal from the endogenous Aβ to the known amount of the isotope-labeled internal standard allows for precise quantification.

Generalized Procedure:

  • Sample Preparation: CSF samples are thawed, and a known concentration of stable isotope-labeled internal standards (e.g., ¹⁵N-Aβ42) is added.

  • Solid-Phase Extraction (SPE): The samples are passed through an SPE plate to enrich the Aβ peptides and remove interfering substances.

  • Liquid Chromatography (LC) Separation: The extracted peptides are injected into an LC system, where they are separated based on their physicochemical properties.

  • Mass Spectrometric Analysis: The separated peptides are introduced into the mass spectrometer. The instrument is set to isolate the specific mass-to-charge ratios of the native and isotope-labeled Aβ peptides and their fragments.

  • Data Analysis: The peak areas of the endogenous and internal standard peptides are measured. The concentration of the endogenous Aβ peptide is calculated based on the ratio of these peak areas and the known concentration of the internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the amyloid precursor protein (APP) processing pathway and the mechanisms of action of BACE1 inhibitors and γ-secretase modulators.

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP sAPP_alpha sAPPα (neuroprotective) APP_non->sAPP_alpha cleavage CTF83 CTF83 APP_non->CTF83 cleavage alpha_secretase α-secretase alpha_secretase->APP_non P3 P3 fragment CTF83->P3 cleavage AICD_non AICD CTF83->AICD_non cleavage gamma_secretase_non γ-secretase gamma_secretase_non->CTF83 APP_amy APP sAPP_beta sAPPβ APP_amy->sAPP_beta cleavage CTF99 CTF99 APP_amy->CTF99 cleavage beta_secretase β-secretase (BACE1) beta_secretase->APP_amy Abeta Aβ peptides (Aβ40, Aβ42) CTF99->Abeta cleavage AICD_amy AICD CTF99->AICD_amy cleavage gamma_secretase_amy γ-secretase gamma_secretase_amy->CTF99

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Drug_Mechanism_of_Action cluster_BACE1_Inhibition BACE1 Inhibition cluster_Gamma_Secretase_Modulation γ-Secretase Modulation APP_bace APP CTF99_bace CTF99 APP_bace->CTF99_bace BACE1 cleavage BACE1 BACE1 BACE1->APP_bace BACE1_inhibitor BACE1 Inhibitor (e.g., PF-06751979) BACE1_inhibitor->BACE1 inhibits Abeta_bace Aβ Production CTF99_bace->Abeta_bace γ-secretase cleavage CTF99_gamma CTF99 Abeta42 Aβ42 (pathogenic) CTF99_gamma->Abeta42 cleavage Abeta_shorter Shorter Aβ peptides (e.g., Aβ37, Aβ38) CTF99_gamma->Abeta_shorter altered cleavage gamma_secretase γ-secretase gamma_secretase->CTF99_gamma GSM γ-Secretase Modulator (e.g., PF-06648671) GSM->gamma_secretase modulates

Caption: Mechanisms of Action for Aβ-Lowering Drugs.

Experimental_Workflow cluster_elisa ELISA Workflow cluster_ms Mass Spectrometry Workflow elisa_start CSF Sample Collection elisa_1 Coat plate with capture antibody elisa_start->elisa_1 elisa_2 Add CSF sample and standards elisa_1->elisa_2 elisa_3 Incubate and wash elisa_2->elisa_3 elisa_4 Add detection antibody elisa_3->elisa_4 elisa_5 Add enzyme conjugate elisa_4->elisa_5 elisa_6 Add substrate and measure absorbance elisa_5->elisa_6 elisa_end Quantify Aβ levels elisa_6->elisa_end ms_start CSF Sample Collection ms_1 Add internal standards ms_start->ms_1 ms_2 Solid-Phase Extraction (SPE) ms_1->ms_2 ms_3 Liquid Chromatography (LC) separation ms_2->ms_3 ms_4 Mass Spectrometry (MS) detection ms_3->ms_4 ms_end Quantify Aβ peptides ms_4->ms_end

Caption: Experimental Workflows for Aβ Quantification.

Replicating Key Findings with the BACE1 Inhibitor PF-06663195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development for neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a critical area of investigation. PF-06663195 is a potent BACE1 inhibitor that has been evaluated in preclinical studies.[1] This guide provides a comparative analysis of this compound with other notable BACE1 inhibitors, supported by experimental data and detailed methodologies to aid in the replication and extension of key findings.

Unveiling the Potency of this compound

This compound has demonstrated significant potency in inhibiting BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides.[1] The accumulation of these peptides is a central event in the pathophysiology of Alzheimer's disease.

In Vitro Efficacy

In vitro studies are fundamental in determining the direct inhibitory activity of a compound against its target enzyme and its effects in a cellular environment. This compound has been characterized in both enzymatic and cell-based assays.

CompoundBACE1 IC50 (FRET Assay)BACE1 IC50 (Cell-Based Assay)
This compound 53 nM15 nM
Verubecestat (MK-8931)13 nMNot specified in the same study
Lanabecestat (AZD3293)0.6 nMNot specified in the same study
Elenbecestat (E2609)~7 nMNot specified in the same study

Data for this compound is from Brodney et al., 2015.[1] Data for other compounds is compiled from various preclinical studies.

Comparative Analysis with Alternative BACE1 Inhibitors

A comprehensive understanding of a compound's potential requires comparison with other molecules in its class that have undergone extensive investigation. Verubecestat, Lanabecestat, and Elenbecestat are three such BACE1 inhibitors that have progressed to clinical trials.

In Vivo Performance: Reduction of Amyloid-β

The ultimate preclinical validation for a BACE1 inhibitor is its ability to reduce Aβ levels in the central nervous system of animal models of Alzheimer's disease.

CompoundAnimal ModelDoseRoute of AdministrationAβ Reduction in Brain/CSF
This compound Data not publicly available---
Verubecestat (MK-8931)Rat, Monkey10-100 mg/kgOralSignificant dose-dependent reduction in CSF Aβ40 and Aβ42.[2]
Lanabecestat (AZD3293)Mouse, Guinea Pig3-30 µmol/kgOralDose-dependent reduction of Aβ40 and Aβ42 in brain and CSF.
Elenbecestat (E2609)Mouse3-30 mg/kgOralSignificant reduction of Aβ in the brain.

Experimental Protocols for Key Assays

To ensure the reproducibility of findings, detailed methodologies for the key experiments are crucial.

BACE1 Enzyme Inhibition Assay (FRET-Based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of BACE1.

  • Reagents and Materials : Recombinant human BACE1, a specific fluorescent peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher, assay buffer (e.g., 50 mM sodium acetate, pH 4.5), and the test compound (this compound or alternatives).

  • Procedure :

    • The test compound is serially diluted to various concentrations.

    • Recombinant BACE1 enzyme is pre-incubated with the test compound for a specified period (e.g., 15-30 minutes) at room temperature.

    • The reaction is initiated by the addition of the FRET peptide substrate.

    • The fluorescence is monitored over time using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis : The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal progression. The percent inhibition at each compound concentration is determined relative to a vehicle control (e.g., DMSO). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Amyloid-β Reduction Assay

This assay measures the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in secreted Aβ levels.

  • Cell Line : A cell line overexpressing human amyloid precursor protein (APP), such as HEK293-APP or SH-SY5Y-APP, is commonly used.

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a fresh medium containing various concentrations of the test compound.

    • Cells are incubated for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.

  • Aβ Quantification : The levels of secreted Aβ40 and Aβ42 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or other sensitive immunoassays.

  • Data Analysis : The Aβ concentrations are normalized to the total protein content of the cell lysates or to a housekeeping protein. The percent reduction in Aβ levels for each compound concentration is calculated relative to vehicle-treated cells. The IC50 value for Aβ reduction is determined from the dose-response curve.

In Vivo Evaluation of BACE1 Inhibitors in Animal Models

This protocol outlines the general procedure for assessing the in vivo efficacy of BACE1 inhibitors in transgenic mouse models of Alzheimer's disease.[3]

  • Animal Models : Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., APP/PS1, 5XFAD) are commonly used as they develop age-dependent Aβ pathology.[4]

  • Drug Administration : The test compound is formulated for the desired route of administration, typically oral gavage. Animals receive single or multiple doses of the compound or vehicle control.

  • Sample Collection : At various time points after dosing, cerebrospinal fluid (CSF) and brain tissue are collected.

  • Aβ Measurement : Aβ levels in the CSF and brain homogenates are quantified by ELISA.

  • Data Analysis : The reduction in Aβ levels in the drug-treated group is compared to the vehicle-treated group to determine the in vivo efficacy.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams are presented.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 APP->C99 Ab_oligomers Aβ Oligomers & Plaques Ab Aβ Monomers C99->Ab γ-cleavage gamma_secretase γ-secretase gamma_secretase->C99 Ab->Ab_oligomers BACE1 BACE1 BACE1->APP Inhibitor This compound Inhibitor->BACE1 Inhibition

BACE1 signaling in APP processing.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic BACE1 Enzymatic Assay (IC50 determination) cellular Cell-Based Aβ Reduction Assay (Cellular potency) enzymatic->cellular pk Pharmacokinetics (Brain Penetration) cellular->pk pd Pharmacodynamics (Aβ Reduction in Animal Models) pk->pd tox Toxicology Studies (Safety Assessment) pd->tox clinical Clinical Trials tox->clinical start Compound Synthesis (this compound) start->enzymatic

Preclinical evaluation workflow for BACE1 inhibitors.

References

Head-to-Head Comparison: PF-06663195 and Lanabecestat in the Pursuit of Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of two BACE1 inhibitors, their mechanisms of action, and comparative data from available studies.

In the landscape of Alzheimer's disease research, the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been a prominent therapeutic strategy. By targeting BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, researchers have aimed to curtail the formation of amyloid plaques, a pathological hallmark of Alzheimer's. This guide provides a head-to-head comparison of two such BACE1 inhibitors: PF-06663195, a compound from Pfizer, and lanabecestat (also known as AZD3293 or LY3314814), co-developed by AstraZeneca and Eli Lilly.

This comparison delves into their mechanisms of action, presents available quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate these compounds. It is important to note that the publicly available information for these two inhibitors is vastly different, with lanabecestat having undergone extensive clinical investigation, including Phase III trials, while the data for this compound is primarily from preclinical studies. This disparity will be reflected in the depth of the comparative data presented.

Mechanism of Action: Targeting the Amyloid Cascade

Both this compound and lanabecestat are small molecule inhibitors designed to block the active site of the BACE1 enzyme. BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), which leads to the subsequent generation of various Aβ peptides. By inhibiting this initial step, these drugs aim to reduce the overall production of Aβ, thereby preventing the aggregation and deposition of amyloid plaques in the brain.

cluster_membrane Cell Membrane cluster_pathways cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage alpha_secretase α-secretase APP->alpha_secretase Cleavage sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase_A γ-secretase Ab Amyloid-β (Aβ) peptides gamma_secretase_A->Ab C99->gamma_secretase_A Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation sAPPa sAPPα alpha_secretase->sAPPa C83 C83 fragment alpha_secretase->C83 gamma_secretase_N γ-secretase P3 P3 peptide gamma_secretase_N->P3 C83->gamma_secretase_N Cleavage Inhibitor This compound & Lanabecestat Inhibitor->BACE1 Inhibition

Figure 1: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and lanabecestat.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundLanabecestat
BACE1 IC50 15 nM (Whole Cell Assay)[1], 53 nM (Cell-Free Assay)[1]~0.6 nM (Binding Assay)[2]
BACE2 IC50/Ki Data not publicly availableKi = 0.8 nM[3]
Selectivity (BACE1 vs BACE2) Data not publicly available~Equipotent[4]
Cathepsin D Ki Data not publicly available3797 nM[3]
Table 2: Preclinical and Clinical Effects on Amyloid-β
ParameterThis compoundLanabecestat
Preclinical Model Non-human primatesMouse, guinea pig, dog[4]
Effect Dose-dependent BACE1 occupancy in the brain (39.5% - 98.1%)[5]Significant dose- and time-dependent reductions in plasma, CSF, and brain Aβ levels[5]
EC50 (Target Occupancy) 3.75 ng/mL (in plasma)[6]Data not directly comparable
Human Studies No published data on Aβ reductionPhase I-III trials
Plasma Aβ Reduction (Human) No published data≥64% at 15 mg, ≥78% at ≥50 mg[4]
CSF Aβ Reduction (Human) No published data≥51% at 15 mg, ≥76% at ≥50 mg[4]

Clinical Development and Outcomes

This compound: Publicly available information on the clinical development of this compound is scarce. It was utilized in a preclinical study to validate a PET radioligand for BACE1, demonstrating target engagement in the brains of non-human primates[5]. There are no public records of this compound entering human clinical trials, suggesting its development may have been discontinued at an early stage.

Lanabecestat: Lanabecestat progressed to large-scale Phase III clinical trials. The AMARANTH (in early Alzheimer's disease) and DAYBREAK-ALZ (in mild Alzheimer's dementia) trials were designed to assess its efficacy in slowing cognitive and functional decline[7][8]. Despite demonstrating robust target engagement with significant reductions in plasma and CSF Aβ levels, both trials were discontinued in 2018. An independent data monitoring committee concluded that the trials were unlikely to meet their primary endpoints, citing a lack of clinical efficacy[9][10]. While generally well-tolerated, some side effects, including psychiatric events, weight loss, and hair color changes (attributed to BACE2 inhibition), were observed[11][12].

Experimental Protocols

The evaluation of BACE1 inhibitors like this compound and lanabecestat involves a series of standardized in vitro and in vivo experiments.

BACE1 Enzymatic Activity Assay (FRET-based)

A common method to determine the in vitro potency of BACE1 inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity[13].

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5), a stock solution of the test compound (e.g., this compound or lanabecestat) in DMSO, recombinant human BACE1 enzyme, and the BACE1 FRET substrate.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the BACE1 enzyme.

  • Initiation and Measurement: Initiate the reaction by adding the FRET substrate. Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the reaction rate for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve[13].

cluster_invitro Biochemical Evaluation cluster_cell Cellular Efficacy cluster_preclinical Animal Model Evaluation cluster_clinical Human Studies start Start invitro In Vitro Assays start->invitro cell_based Cell-Based Assays invitro->cell_based fret BACE1 Enzymatic Assay (FRET) Determine IC50 selectivity Selectivity Assays (vs. BACE2, Cathepsins) preclinical Preclinical In Vivo Studies cell_based->preclinical abeta_reduction Aβ Reduction Assay in neuronal cell lines clinical Clinical Trials preclinical->clinical pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) target_occupancy BACE1 Target Occupancy (PET) abeta_reduction_animal Aβ Reduction in Plasma, CSF, Brain end End clinical->end phase1 Phase I (Safety, PK/PD) phase2_3 Phase II/III (Efficacy, Safety)

Figure 2: General Experimental Workflow for BACE1 Inhibitor Evaluation.
Cell-Based Amyloid-β Reduction Assay

Principle: This assay measures the ability of a compound to inhibit Aβ production in a cellular context, typically using a cell line that overexpresses human APP.

Methodology:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) or other suitable cell lines that express APP.

  • Compound Treatment: Treat the cells with various concentrations of the BACE1 inhibitor for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the conditioned media from the cells.

  • Aβ Measurement: Quantify the levels of Aβ40 and Aβ42 in the conditioned media using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the dose-dependent reduction in Aβ levels and calculate the EC50 value for the compound.

Cerebrospinal Fluid (CSF) Aβ Measurement in Clinical Trials

Principle: In human studies, CSF is collected to directly measure the pharmacodynamic effect of the BACE1 inhibitor on Aβ production in the central nervous system.

Methodology:

  • CSF Collection: CSF is obtained from trial participants via lumbar puncture. Standardized protocols for collection and handling are crucial to ensure sample integrity, including the use of low-binding tubes and consistent storage conditions (e.g., freezing at -80°C)[2].

  • Sample Processing: CSF samples are typically centrifuged to remove any cellular debris.

  • Aβ Quantification: The concentrations of Aβ40 and Aβ42 are measured using validated methods such as ELISA or mass spectrometry-based assays. The ratio of Aβ42 to Aβ40 is often calculated as it can provide a more robust biomarker of amyloid pathology[14][15].

  • Data Analysis: Changes in CSF Aβ levels from baseline are assessed to determine the in vivo target engagement and pharmacodynamic response to the BACE1 inhibitor.

Conclusion

The comparison between this compound and lanabecestat highlights the challenging journey of BACE1 inhibitors for the treatment of Alzheimer's disease. While both compounds are potent inhibitors of the BACE1 enzyme, their developmental paths diverged significantly. Lanabecestat, despite showing robust target engagement and reduction of Aβ biomarkers in extensive clinical trials, ultimately failed to demonstrate a clinical benefit in slowing cognitive decline. The limited publicly available data for this compound suggests it was a preclinical or early-stage clinical candidate that did not advance to later stages of development. The story of these two molecules underscores the complexity of translating a potent biochemical mechanism into a clinically effective therapy for Alzheimer's disease, a challenge that continues to drive research in the field.

References

Independent verification of PF-06663195's BACE1 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of PF-06663195 and Other BACE1 Inhibitors for Researchers

For scientists and professionals in drug development, particularly in the field of Alzheimer's disease research, the independent verification of a compound's inhibitory effect on its target is of utmost importance. This guide provides a comparative analysis of the BACE1 inhibitor this compound against other prominent BACE1 inhibitors that have undergone clinical investigation. The data presented herein is collated from various scientific publications to offer an objective overview.

Comparative Efficacy of BACE1 Inhibition

The inhibitory potency of this compound and its alternatives against the BACE1 enzyme is summarized in the table below. The data includes the half-maximal inhibitory concentration (IC50) from both biochemical and cell-based assays, providing a comprehensive view of their efficacy.

CompoundTargetIn Vitro IC50 (nM)Cell-Based Assay IC50 (nM)Notes
This compound BACE115 - 53Not SpecifiedData from a commercial supplier.
Verubecestat (MK-8931) BACE113[1][2]13[1][2]A potent inhibitor that was advanced to Phase 3 clinical trials.
Lanabecestat (AZD3293) BACE10.6[3][4]0.08 - 0.61[5][6]Known for its high potency and slow off-rate from the BACE1 enzyme.
Atabecestat (JNJ-54861911) BACE1Potent InhibitionDose-dependent reduction of Aβ by up to 90% in CSF[7]Advanced to Phase 2b/3 clinical trials before discontinuation due to liver enzyme elevation.[7]

Note: IC50 values should be compared with caution as assay conditions can differ between studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of BACE1 inhibition data, detailed experimental methodologies are crucial. Below are protocols for two common assays used to evaluate BACE1 inhibitors.

In Vitro BACE1 Inhibition Assay (FRET-Based)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1.

  • Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant human BACE1 enzyme

    • BACE1 FRET peptide substrate

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

    • Test compound (e.g., this compound)

    • Microplate reader capable of fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the BACE1 enzyme to each well of a microplate.

    • Add the test compound dilutions to the respective wells and incubate for a pre-determined time.

    • Initiate the enzymatic reaction by adding the BACE1 FRET peptide substrate to all wells.

    • Monitor the fluorescence intensity over time in kinetic mode or as an endpoint reading.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Amyloid-β (Aβ) Reduction Assay

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular environment, leading to a reduction in the production of Aβ peptides.

  • Principle: Cells overexpressing amyloid precursor protein (APP) are treated with the test compound. The amount of Aβ released into the cell culture medium is then quantified.

  • Cell Lines: Commonly used cell lines include HEK293 or SH-SY5Y cells stably transfected with a human APP gene, often containing the Swedish mutation (APPSwe) to enhance Aβ production.

  • Procedure:

    • Plate the cells in a multi-well format and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of Aβ40 and/or Aβ42 in the supernatant using a specific ELISA (Enzyme-Linked Immunosorbent Assay).

    • Normalize the Aβ levels to the total protein concentration in the corresponding cell lysate to account for any cytotoxic effects of the compound.

    • Calculate the percentage of Aβ reduction for each concentration of the test compound compared to a vehicle-treated control.

    • Determine the IC50 value by plotting the percent Aβ reduction against the logarithm of the inhibitor concentration.

Visual Representations

The following diagrams illustrate the BACE1 signaling pathway and a typical experimental workflow for BACE1 inhibitor screening.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP APP BACE1 BACE1 APP->BACE1 β-cleavage gamma_secretase γ-secretase APP->gamma_secretase γ-cleavage sAPPb sAPPβ BACE1->sAPPb releases Abeta Aβ (Amyloid-β) gamma_secretase->Abeta releases Inhibitor This compound Inhibitor->BACE1 inhibits

Caption: BACE1-mediated cleavage of APP in the amyloidogenic pathway and its inhibition.

Experimental_Workflow cluster_invitro In Vitro FRET Assay cluster_cell_based Cell-Based Aβ Assay reagents Combine BACE1 Enzyme and FRET Substrate add_inhibitor_vitro Add this compound reagents->add_inhibitor_vitro measure_fluorescence Measure Fluorescence add_inhibitor_vitro->measure_fluorescence calculate_ic50_vitro Calculate In Vitro IC50 measure_fluorescence->calculate_ic50_vitro treat_cells Treat APP-expressing cells with this compound collect_supernatant Collect Supernatant treat_cells->collect_supernatant elisa Perform Aβ ELISA collect_supernatant->elisa calculate_ic50_cell Calculate Cell-Based IC50 elisa->calculate_ic50_cell

Caption: General experimental workflow for the evaluation of BACE1 inhibitors.

References

PF-06663195: An Analysis of BACE1 Potency and the Quest for BACE2 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BACE1 inhibitor PF-06663195 with alternative compounds, supported by available experimental data. While direct quantitative data on the selectivity of this compound over BACE2 is not publicly available, this guide offers a framework for understanding its BACE1 potency in the context of other well-characterized inhibitors.

Beta-secretase 1 (BACE1) is a prime therapeutic target in the development of treatments for Alzheimer's disease. As the key enzyme that initiates the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, its inhibition is a promising strategy to reduce the amyloid plaques characteristic of the disease. However, the close homology between BACE1 and its homolog BACE2 presents a significant challenge in developing selective inhibitors.[1][2][3] Off-target inhibition of BACE2 may lead to undesirable side effects, underscoring the critical need for highly selective BACE1 inhibitors in clinical development.[1][3][4]

This compound: Potent BACE1 Inhibition

This compound has been identified as a potent inhibitor of BACE1.[5] Experimental data demonstrates its efficacy in inhibiting BACE1 activity in different assay formats.[5]

Table 1: BACE1 Inhibition Data for this compound

CompoundAssay TypeIC50 (nM)
This compoundBACE1 CFA53
This compoundBACE1 WCA15

Source: MedchemExpress.com.[5]

Comparative Analysis with Alternative BACE1 Inhibitors

To contextualize the potency of this compound and understand the landscape of BACE1/BACE2 selectivity, the following table summarizes the inhibitory activities of several other BACE1 inhibitors for which selectivity data is available.

Table 2: BACE1 and BACE2 Inhibition Data for Selected BACE Inhibitors

CompoundBACE1 IC50 (nM)BACE2 IC50 (nM)Selectivity (BACE2/BACE1)
Compound 25 (Ki)1114 (Ki)214-fold
Compound 44-44-fold (over BACE2)
Compound 2344>10000>227-fold
β-Secretase Inhibitor IV1523015.3-fold

Note: Data for Compound 2 is presented as Ki values.[6] Data for other compounds are IC50 values. The selectivity for Compound 4 is reported as 44-fold over BACE2. The BACE2 IC50 for Compound 23 was greater than 10,000 nM.[7]

Experimental Protocols

The determination of inhibitor potency and selectivity against BACE1 and BACE2 relies on robust enzymatic and cell-based assays. Below are generalized protocols that reflect common methodologies in the field.

BACE1/BACE2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant BACE1 or BACE2.

Materials:

  • Recombinant human BACE1 and BACE2 enzymes

  • Fluorogenic BACE1/BACE2 substrate (e.g., a peptide derived from APP sequence flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (e.g., this compound) and control inhibitors

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then dilute further in assay buffer.

  • Enzyme Preparation: Dilute the recombinant BACE1 or BACE2 enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction:

    • Add the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add the diluted enzyme to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Measure the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths dependent on the specific substrate). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Aβ Reduction Assay

This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context, typically by quantifying the reduction of secreted Aβ peptides.

Materials:

  • A cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)

  • Cell culture medium and supplements

  • Test compounds and control inhibitors

  • Aβ ELISA kits (for Aβ40 and Aβ42)

  • Cell lysis buffer and protein assay reagents

Procedure:

  • Cell Plating: Seed the APP-overexpressing cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted Aβ peptides.

  • Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (Optional but recommended): Assess the viability of the cells after compound treatment to rule out cytotoxicity-mediated effects on Aβ production.

  • Data Analysis:

    • Calculate the percentage of Aβ reduction for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for Aβ reduction by plotting the percentage of reduction against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To further clarify the context and experimental approach, the following diagrams illustrate the BACE1 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP APP sAPPb sAPPβ (soluble fragment) APP->sAPPb β-cleavage CTF99 C99 (membrane-bound fragment) APP->CTF99 β-cleavage BACE1 BACE1 BACE1->APP gamma_secretase γ-Secretase gamma_secretase->CTF99 Ab Aβ Peptides (Aβ40, Aβ42) CTF99->Ab γ-cleavage Plaques Amyloid Plaques Ab->Plaques

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

BACE_Selectivity_Workflow cluster_screening Inhibitor Screening cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) BACE1_Assay BACE1 Enzymatic Assay Compound->BACE1_Assay BACE2_Assay BACE2 Enzymatic Assay Compound->BACE2_Assay IC50_BACE1 Determine BACE1 IC50 BACE1_Assay->IC50_BACE1 IC50_BACE2 Determine BACE2 IC50 BACE2_Assay->IC50_BACE2 Selectivity Calculate Selectivity (IC50 BACE2 / IC50 BACE1) IC50_BACE1->Selectivity IC50_BACE2->Selectivity

Caption: Workflow for determining BACE1 versus BACE2 selectivity.

References

Assessing the Reproducibility of PF-06663195 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the BACE1 inhibitor PF-06663195 and other key alternatives that have been evaluated for the treatment of Alzheimer's disease. Due to the limited availability of public data specifically addressing the reproducibility of this compound studies, this guide synthesizes available preclinical data for this compound and compares it with more extensively studied BACE1 inhibitors. The assessment of reproducibility is inferred from the consistency of findings across different assays and alignment with the performance of similar compounds.

Executive Summary

This compound is a potent inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. While specific studies on the reproducibility of this compound are not publicly available, the foundational data from its primary publication allows for a comparative analysis against other well-documented BACE1 inhibitors. This guide presents available data in a structured format to facilitate comparison and outlines generalized experimental protocols relevant to the field.

Comparative Data of BACE1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other BACE1 inhibitors that have undergone significant preclinical and clinical evaluation.

Compound BACE1 IC50 (nM) Assay Type Reference
This compound 15 (WCA), 53 (CFA)Whole Cell and Cell-Free AssaysBrodney MA, et al. J Med Chem. 2015
Verubecestat (MK-8931) 13Cell-based (Aβ40 reduction)Kennedy ME, et al. Sci Transl Med. 2016
Lanabecestat (AZD3293) 0.6In vitro radioligand bindingEketjäll S, et al. J Alzheimers Dis. 2016
Atabecestat (JNJ-54861911) 14.1FRET-based enzymatic assayTimmers M, et al. Alzheimers Res Ther. 2018
Elenbecestat (E2609) ~7Not SpecifiedLogovinsky V, et al. Alzheimers Res Ther. 2016

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for key assays used in the evaluation of BACE1 inhibitors, based on common practices in the field.

In Vitro BACE1 Inhibition Assay (FRET-based)

This assay quantifies the enzymatic activity of BACE1 in the presence of an inhibitor.

  • Reagents and Materials: Recombinant human BACE1, a fluorescently labeled peptide substrate containing the BACE1 cleavage site, assay buffer, and a microplate reader.

  • Procedure:

    • The inhibitor (e.g., this compound) is serially diluted to various concentrations.

    • The inhibitor dilutions are pre-incubated with recombinant BACE1 in an assay buffer.

    • The enzymatic reaction is initiated by adding the fluorescent peptide substrate.

    • The reaction is incubated at 37°C, and the fluorescence is measured over time using a microplate reader.

    • The rate of substrate cleavage is calculated from the increase in fluorescence.

  • Data Analysis: The percent inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Aβ Reduction Assay

This assay measures the ability of an inhibitor to reduce the production of amyloid-beta (Aβ) peptides in a cellular context.

  • Cell Culture: A cell line overexpressing human amyloid precursor protein (APP), such as HEK293 or SH-SY5Y cells, is used.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • The cells are then treated with various concentrations of the BACE1 inhibitor.

    • After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

  • Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The reduction in Aβ levels is calculated for each inhibitor concentration compared to vehicle-treated cells. The IC50 value for Aβ reduction is then determined.

In Vivo Pharmacodynamic Studies in Animal Models

These studies assess the efficacy of the inhibitor in reducing Aβ levels in the brain of animal models of Alzheimer's disease (e.g., APP transgenic mice).

  • Animal Model: Transgenic mice expressing human APP with mutations associated with familial Alzheimer's disease are commonly used.

  • Drug Administration: The BACE1 inhibitor is administered to the animals via an appropriate route (e.g., oral gavage) at different doses.

  • Sample Collection: At various time points after administration, cerebrospinal fluid (CSF), plasma, and brain tissue are collected.

  • Aβ Measurement: Aβ levels in the collected samples are quantified using ELISA or Meso Scale Discovery (MSD) immunoassays.

  • Data Analysis: The dose-dependent reduction in Aβ levels in different biological compartments is determined.

Signaling Pathway and Experimental Workflow Diagrams

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1_Pathway APP APP sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 APP->C99 β-cleavage Ab Aβ Peptides C99->Ab γ-cleavage Plaques Amyloid Plaques Ab->Plaques BACE1 BACE1 BACE1->APP gSecretase γ-Secretase gSecretase->C99 PF06663195 This compound PF06663195->BACE1 Inhibits

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

General Workflow for BACE1 Inhibitor Evaluation

BACE1_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (IC50 determination) Cellular_Assay Cellular Aβ Reduction Assay (Cellular Potency) Enzymatic_Assay->Cellular_Assay PK_PD Pharmacokinetics/ Pharmacodynamics (Aβ reduction in vivo) Cellular_Assay->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: A generalized workflow for the preclinical evaluation of BACE1 inhibitors.

Conclusion

The assessment of the reproducibility of studies involving this compound is currently limited by the lack of publicly available, detailed experimental data and dedicated reproducibility studies. However, the initial characterization of this compound as a potent BACE1 inhibitor is consistent with the broader landscape of BACE1 inhibitor development. For a more definitive assessment of its reproducibility, access to detailed study reports, including raw data and explicit experimental protocols, would be necessary. Researchers interested in utilizing this compound should consider the available comparative data and perform their own validation experiments based on the generalized protocols outlined in this guide.

A comparative review of next-generation BACE1 inhibitors including PF-06663195

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of Next-Generation BACE1 Inhibitors for Alzheimer's Disease

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease (AD). As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form neurotoxic plaques in the brain, BACE1 has been a primary target for disease-modifying therapies for over two decades.[1][2][3] Early BACE1 inhibitors faced challenges with potency, selectivity, and blood-brain barrier penetration.[4] However, next-generation inhibitors have been designed to overcome these issues, demonstrating improved pharmacological properties.

This guide provides a comparative analysis of several next-generation BACE1 inhibitors that have progressed to clinical trials, with a focus on PF-06663195. We will compare their in vitro potency, selectivity, and clinical outcomes, providing supporting data and experimental context for researchers in neurodegenerative disease.

Performance Comparison of BACE1 Inhibitors

The development of BACE1 inhibitors has seen numerous compounds enter clinical trials. While many have been discontinued due to lack of efficacy or safety concerns, they provide valuable insights into the requirements for a successful therapeutic.[3][5] The table below summarizes key quantitative data for this compound and other notable next-generation inhibitors.

InhibitorTarget(s)IC50 (BACE1)Ki (BACE1)Selectivity ProfileKey Clinical Findings / Status
This compound BACE115 nM (WCA), 53 nM (CFA)[6]Not SpecifiedHigh selectivity over BACE2 and Cathepsin D (CatD).[7]Phase 1 trials showed it was well-tolerated and produced dose-dependent reductions in plasma and CSF Aβ levels.[3][7] Development was discontinued after Pfizer ended its neurology research programs.[7]
Verubecestat (MK-8931) BACE1, BACE213 nM[8]2.2 nM[1]~45,000-fold selectivity for BACE1 over CatD.[1]Reached Phase 3 trials but was terminated due to a lack of efficacy and some reports of cognitive worsening.[9]
Lanabecestat (AZD3293) BACE1, BACE20.6 nM[8]0.4 nM[8]Not specified in detail, but known to inhibit BACE2.[9]Phase 3 trials were discontinued as it was deemed unlikely to meet primary endpoints.[9]
Elenbecestat (E2609) BACE1~7 nM[8]Not SpecifiedNot specified in detail.Phase 3 trials were halted due to an unfavorable risk-benefit profile.[1]
Atabecestat (JNJ-54861911) BACE1Not SpecifiedNot SpecifiedBrain penetrable small molecule.[1]Phase 2 trials demonstrated potent Aβ reduction (up to 90%) but were terminated due to adverse effects, including elevated liver enzymes.[1]

Note: Direct comparison of IC50 and Ki values should be made with caution as assay conditions can vary between studies.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[10] This cleavage releases a soluble ectodomain (sAPPβ) and leaves a membrane-bound C-terminal fragment (C99). The γ-secretase complex then cleaves C99 to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1] BACE1 inhibitors block the initial cleavage step, thereby reducing the production of all downstream Aβ species.

BACE1_Amyloid_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage sAPPb sAPPβ APP->sAPPb Cleavage Abeta Aβ Peptides C99->Abeta Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation BACE1_Enzyme BACE1 BACE1_Enzyme->APP Gamma_Secretase γ-Secretase Gamma_Secretase->C99 Inhibitors BACE1 Inhibitors Inhibitors->BACE1_Enzyme Inhibition

Caption: Amyloidogenic pathway showing BACE1-mediated cleavage of APP and the site of inhibition.

Experimental Methodologies

The evaluation of BACE1 inhibitors relies on standardized in vitro and in vivo assays to determine potency, selectivity, and efficacy.

In Vitro BACE1 Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the enzymatic activity of BACE1 in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BACE1 enzyme.

Protocol:

  • Reagents: Recombinant human BACE1 enzyme, a fluorogenic BACE1 substrate (e.g., a peptide containing the APP β-secretase cleavage site flanked by a fluorophore and a quencher), assay buffer (e.g., sodium acetate, pH 4.5), and test compounds (e.g., this compound) serially diluted in DMSO.

  • Procedure:

    • Add 10 µL of the serially diluted test compound to the wells of a 96-well microplate.

    • Add 20 µL of the BACE1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm). The cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in a signal increase.

  • Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Aβ Reduction Assay in Transgenic Mice

This experiment assesses the ability of a BACE1 inhibitor to lower Aβ levels in the brain of an animal model of Alzheimer's disease.

Objective: To measure the reduction in brain and cerebrospinal fluid (CSF) Aβ40 and Aβ42 levels following oral administration of a BACE1 inhibitor.

Protocol:

  • Animal Model: Use transgenic mice that overexpress human APP with mutations linked to familial AD (e.g., APP/PS1 mice).[8]

  • Dosing: Administer the BACE1 inhibitor (formulated for oral gavage) or a vehicle control to the mice. Dosing can be a single administration or repeated over several days.

  • Sample Collection: At a predetermined time point after the final dose, anesthetize the mice and collect CSF via cisterna magna puncture. Subsequently, collect the brain tissue.[8]

  • Sample Processing: Homogenize the brain tissue in a buffer containing guanidine-HCl to extract both soluble and insoluble Aβ.

  • Quantification: Measure the concentrations of human Aβ40 and Aβ42 in the CSF and brain homogenates using specific sandwich enzyme-linked immunosorbent assays (ELISA).

  • Analysis: Compare the Aβ levels in the treated group to the vehicle control group. Calculate the percentage reduction in Aβ and assess the dose-response relationship.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay CompoundDilution Prepare Compound Dilutions EnzymeIncubation Incubate with BACE1 Enzyme CompoundDilution->EnzymeIncubation AddSubstrate Add Fluorogenic Substrate EnzymeIncubation->AddSubstrate MeasureFluorescence Measure Fluorescence AddSubstrate->MeasureFluorescence CalculateIC50 Calculate IC50 MeasureFluorescence->CalculateIC50 DoseMice Administer Inhibitor to APP/PS1 Mice CollectSamples Collect CSF and Brain Tissue DoseMice->CollectSamples ProcessSamples Homogenize Brain CollectSamples->ProcessSamples ELISA Quantify Aβ40/Aβ42 via ELISA ProcessSamples->ELISA AnalyzeReduction Analyze Aβ Reduction ELISA->AnalyzeReduction

Caption: Workflow for in vitro and in vivo evaluation of BACE1 inhibitors.

Conclusion and Future Outlook

Despite the potent Aβ reduction demonstrated by next-generation BACE1 inhibitors like this compound in early trials, the field has faced significant setbacks in late-stage clinical development.[5] The failure of potent inhibitors such as Verubecestat and Lanabecestat to improve cognitive outcomes in patients with mild-to-moderate AD has raised critical questions.[9] Potential reasons for these failures include targeting the disease process too late, off-target effects related to inhibiting other substrates of BACE1, and the possibility that Aβ reduction alone is insufficient to halt neurodegeneration once a certain stage is reached.[10][11]

The experience with these inhibitors underscores the importance of high selectivity, not only against other proteases like Cathepsin D but also against BACE2 to avoid side effects such as hypopigmentation.[7][9] Future strategies may involve targeting patient populations at earlier, even presymptomatic, stages of the disease.[12] While the development of BACE1 inhibitors has been challenging, the wealth of data from these trials provides invaluable lessons for the future design of disease-modifying therapies for Alzheimer's disease.

References

Safety Operating Guide

Navigating the Safe Disposal of PF-06663195: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe disposal of the research compound PF-06663195, emphasizing operational and disposal plans. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines procedures based on general best practices for similar laboratory chemicals.

It is critical to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements as regulations may vary.

General Safety and Handling Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and risk.[1][2][3] This includes the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety gogglesShould have side-shields to provide comprehensive protection.[1][3]
Hand Protection Protective glovesChemically resistant gloves suitable for handling laboratory chemicals.
Body Protection Laboratory coatAn impervious clothing item to protect against skin contact.[1]
Respiratory RespiratorUse a suitable respirator when handling the compound as a powder or if aerosolization is possible.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound, as with any laboratory chemical, should be conducted in a manner that ensures the safety of personnel and the environment.

  • Consult Institutional Guidelines: Before beginning any disposal process, contact your institution's EHS department to understand the specific protocols and regulatory requirements for chemical waste disposal.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration, and any known hazard symbols.

  • Waste Manifest: Fill out a chemical waste manifest or any other tracking documentation required by your institution.

  • Storage Pending Disposal: Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, direct sunlight, and sources of ignition, pending pickup by your institution's hazardous waste disposal service.[1][3]

In the event of a spill, prevent further leakage and keep the product away from drains or water courses.[1][2][3] Absorb spills with an inert, non-combustible material such as diatomite or universal binders.[1][2][3] The contaminated absorbent material should then be collected and disposed of as hazardous waste according to the procedures outlined above. Decontaminate the affected surfaces by scrubbing with alcohol.[1][2][3]

Experimental Protocol: General Decontamination of Glassware

While specific experimental protocols involving this compound are not available, a general procedure for decontaminating glassware after use is as follows:

  • Initial Rinse: Rinse the glassware with a suitable solvent in a fume hood to remove the bulk of the compound. This solvent rinse should be collected as hazardous waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and water.

  • Solvent Rinse: Rinse the glassware with a polar solvent (e.g., acetone or ethanol) to remove any remaining organic residues.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Workflow for Safe Handling and Disposal

The following diagram illustrates a logical workflow for the safe management of this compound in a laboratory setting.

cluster_handling Chemical Handling cluster_disposal Waste Disposal A Acquire this compound B Review Safety Data Sheet (or equivalent safety information) A->B Before Use C Don Personal Protective Equipment (PPE) B->C D Conduct Experiment in Ventilated Area C->D E Segregate this compound Waste D->E Post-Experiment F Label Waste Container E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06663195
Reactant of Route 2
PF-06663195

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.